molecular formula C19H14O6 B15597001 Fendleryl B

Fendleryl B

Cat. No.: B15597001
M. Wt: 338.3 g/mol
InChI Key: NOHFZRAPPQBGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fendleryl B is a member of methoxybenzenes.
This compound has been reported in Hypoxylon fendleri with data available.

Properties

IUPAC Name

2,5-dihydroxy-3-(4-hydroxyphenyl)-6-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-25-13-8-4-11(5-9-13)15-18(23)16(21)14(17(22)19(15)24)10-2-6-12(20)7-3-10/h2-9,20-21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFZRAPPQBGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fendleryl B and its Congeners: A Technical Guide to their Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Fendleryl B, a member of the Fendleryl series of natural products. This compound, along with its congeners Fendleryl A and C-E, represents a class of terphenyl derivatives isolated from the wood fungus Hypoxylon fendleri. This document details the initial discovery and isolation, presents all available quantitative biological activity data in a structured format, describes the experimental protocols for their extraction and evaluation, and provides visualizations of the experimental workflows. Due to the nascent stage of research into these compounds, information on their specific signaling pathways has not yet been elucidated.

Discovery and Origin

This compound was first reported as part of a broader investigation into the secondary metabolites of the fungus Hypoxylon fendleri (strain BCC32408), collected from an unidentified wood sample in Thailand. The discovery was the result of a chemical screening program aimed at identifying novel bioactive compounds from fungal sources. Researchers Chakapong Intaraudom and colleagues at the National Center for Genetic Engineering and Biotechnology (BIOTEC) in Thailand were instrumental in the isolation and structure elucidation of these compounds.

The initial investigation, published in 2017, led to the isolation of ten previously undescribed compounds, which included three terphenylquinones designated as Fendleryls A, B, and C, and one terphenyl derivative, Fendleryl D[1]. Subsequent work by the same research group, published in 2019, resulted in the isolation of an additional terphenyl derivative, Fendleryl E, from the same fungal strain[2]. The name "Fendleryl" is derived from the species name of the producing organism, Hypoxylon fendleri.

Chemical Structure

The Fendleryls are a series of p-terphenyl (B122091) derivatives. Terphenyls are a group of hydrocarbons consisting of a central benzene (B151609) ring substituted with two phenyl groups. The variations among Fendleryls A-E arise from different substitution patterns on the terphenyl backbone.

Biological Activity

This compound and its related compounds have been evaluated for their cytotoxic and antimicrobial activities. The biological activity of these compounds is generally reported as weak to moderate. All tested compounds displayed broad cytotoxicity against cancerous (MCF-7, KB, and NCI-H187) and non-cancerous (Vero) cells[2].

Cytotoxicity Data

The following table summarizes the cytotoxic activities of Fendleryls A-D against various cell lines, with data presented as IC50 values (the concentration at which 50% of cell growth is inhibited).

CompoundKB (μM)MCF-7 (μM)NCI-H187 (μM)Vero (μM)
Fendleryl A >100>1004849
This compound >100>100>100>100
Fendleryl C >100>100>100>100
Fendleryl D >100>100>100>100

Data sourced from Intaraudom et al., 2017.[1]

Antimicrobial Activity Data

The antimicrobial activity of Fendleryls A-D was assessed against a panel of microorganisms. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundCandida albicans (μg/mL)Bacillus cereus (μg/mL)
Fendleryl A >50>50
This compound >50>50
Fendleryl C >50>50
Fendleryl D >50>50

Data sourced from Intaraudom et al., 2017.[1]

Experimental Protocols

The following sections detail the methodologies used in the isolation and biological evaluation of the Fendleryl compounds, as described in the primary literature[1][2].

Fungal Culture and Extraction
  • Organism: Hypoxylon fendleri (BCC32408)

  • Culture Medium: The fungus was cultured on potato dextrose agar (B569324) (PDA) for 7 days at 25 °C. Plugs of mycelia were then transferred to 250 mL Erlenmeyer flasks containing 100 mL of potato dextrose broth (PDB).

  • Fermentation: The liquid cultures were incubated at 25 °C on a rotary shaker at 150 rpm for 14 days.

  • Extraction: The mycelia were separated from the broth by filtration. The mycelial cake was extracted with ethyl acetate (B1210297) (EtOAc), and the culture broth was partitioned with EtOAc. The organic extracts were combined and evaporated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude EtOAc extract was subjected to a series of chromatographic separations to isolate the individual Fendleryl compounds.

  • Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column, eluting with a gradient of hexane (B92381) and EtOAc.

  • Sephadex LH-20 Column Chromatography: Fractions containing the Fendleryl compounds were further purified on a Sephadex LH-20 column, eluting with methanol.

  • Preparative HPLC: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water gradient system to yield pure this compound.

Cytotoxicity Assay
  • Cell Lines: Human oral epidermoid carcinoma (KB), human breast adenocarcinoma (MCF-7), human small cell lung cancer (NCI-H187), and African green monkey kidney (Vero) cells were used.

  • Method: The cytotoxicity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and the plates were incubated for a further 72 hours. The MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Antimicrobial Assay
  • Microorganisms: Candida albicans TISTR 5779 and Bacillus cereus TISTR 687.

  • Method: The minimum inhibitory concentration (MIC) was determined using a broth microdilution method.

  • Procedure: The compounds were serially diluted in the appropriate broth medium in 96-well plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and 48 hours for yeast. The MIC was recorded as the lowest concentration of the compound that inhibited visible growth.

Signaling Pathways and Experimental Workflows

As of the current literature, there are no published studies detailing the specific signaling pathways modulated by this compound or its congeners. The observed biological activities are relatively weak, which may have precluded more in-depth mechanistic studies.

In lieu of signaling pathway diagrams, the following sections provide visualizations of the key experimental workflows used in the discovery and characterization of the Fendleryl compounds.

Fungal Culture and Extraction Workflow

Fungal_Culture_and_Extraction cluster_culture Fungal Culture cluster_extraction Extraction start Hypoxylon fendleri (BCC32408) pda Culture on PDA (7 days, 25°C) start->pda pdb Inoculation into PDB pda->pdb fermentation Shaker Incubation (14 days, 25°C, 150 rpm) pdb->fermentation filtration Filtration fermentation->filtration mycelia_extraction Mycelia Extraction (EtOAc) filtration->mycelia_extraction broth_extraction Broth Partitioning (EtOAc) filtration->broth_extraction combine Combine Organic Extracts mycelia_extraction->combine broth_extraction->combine evaporation Evaporation combine->evaporation crude_extract Crude Extract evaporation->crude_extract

Caption: Workflow for the cultivation of Hypoxylon fendleri and subsequent extraction of secondary metabolites.

Isolation of this compound Workflow

Isolation_Workflow crude_extract Crude EtOAc Extract silica_gel Silica Gel Column Chromatography (Hexane/EtOAc gradient) crude_extract->silica_gel Fractionation sephadex Sephadex LH-20 Column (Methanol) silica_gel->sephadex Further Purification hplc Preparative HPLC (C18, Methanol/Water) sephadex->hplc Final Purification fendleryl_b Pure this compound hplc->fendleryl_b

Caption: Chromatographic workflow for the isolation of pure this compound from the crude fungal extract.

Bioassay Workflow

Bioassay_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay cell_seeding Seed Cells in 96-well plates compound_addition_cyto Add this compound cell_seeding->compound_addition_cyto incubation_cyto Incubate (72h) compound_addition_cyto->incubation_cyto mtt_assay MTT Assay incubation_cyto->mtt_assay readout_cyto Measure Absorbance mtt_assay->readout_cyto ic50 Calculate IC50 readout_cyto->ic50 compound_dilution_micro Serial Dilution of this compound inoculation_micro Add Microorganism compound_dilution_micro->inoculation_micro incubation_micro Incubate (24-48h) inoculation_micro->incubation_micro visual_inspection Visual Inspection for Growth incubation_micro->visual_inspection mic Determine MIC visual_inspection->mic

Caption: General workflow for the in vitro cytotoxicity and antimicrobial assays performed on this compound.

Conclusion and Future Directions

This compound, a terphenyl derivative from the fungus Hypoxylon fendleri, has been successfully isolated and characterized. The initial biological evaluations have revealed weak to moderate cytotoxic and antimicrobial activities. This technical guide has summarized the discovery, origin, and all currently available biological data and experimental methodologies related to this compound and its congeners.

Future research should focus on several key areas. Firstly, total synthesis of the Fendleryl compounds would confirm their structures and provide a scalable source for further biological testing. Secondly, a broader screening against a more diverse panel of cancer cell lines and microbial strains could uncover more significant and specific activities. Should more potent bioactivity be discovered, subsequent studies should then focus on elucidating the mechanism of action, including the identification of molecular targets and the mapping of any affected signaling pathways. The development of structure-activity relationships (SAR) through the synthesis of analogs could also guide the design of more potent derivatives with therapeutic potential.

References

In-depth Technical Guide: The Biological Activity and Function of Fendleryl B

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound named "Fendleryl B." As such, the biological activity, function, quantitative data, and associated signaling pathways for this specific molecule cannot be provided.

It is possible that "this compound" may be a novel or proprietary compound not yet described in published research, a developmental code name, or a potential misspelling of a different molecule. Without access to specific research data on this compound, the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is not feasible.

To facilitate the generation of the requested in-depth guide, please verify the compound's name and provide any available supplementary information, such as its chemical structure, originating research group or institution, or any preliminary findings.

In the interest of providing a helpful resource for researchers, scientists, and drug development professionals, this document will instead present a generalized framework for assessing the biological activity and function of a novel compound, using hypothetical examples and established methodologies. This framework can be applied once specific data for a compound like "this compound" becomes available.

General Framework for Characterizing a Novel Compound's Biological Activity

The following sections outline the typical experimental workflow and data presentation required to characterize a new chemical entity.

Initial Screening and Target Identification

The first step in characterizing a new compound is typically a broad screening process to identify its general biological effects.

Experimental Protocols:

  • Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell survival, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or CellTiter-Glo® are commonly employed. These assays measure metabolic activity or ATP levels as an indicator of cell viability.

    • Methodology: A typical protocol involves seeding cells in 96-well plates, treating them with a serial dilution of the compound for a specified time (e.g., 24, 48, 72 hours), and then adding the assay reagent. The resulting colorimetric or luminescent signal is measured using a plate reader.

  • Phenotypic Screening: High-content imaging can be used to observe morphological changes in cells upon treatment with the compound. This can provide clues about the compound's mechanism of action.

    • Methodology: Cells are cultured in optically clear-bottomed plates, treated with the compound, and then stained with various fluorescent dyes to visualize cellular components like the nucleus, cytoskeleton, and mitochondria. Automated microscopy and image analysis software are used to quantify changes in cellular features.

Data Presentation:

Quantitative data from these initial screens are often presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: Hypothetical Cytotoxicity Profile of Compound X

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT4815.2
A549XTT4825.8
MCF-7CellTiter-Glo®4818.5
HEK293MTT48> 100

Experimental Workflow Diagram:

G cluster_0 Initial Screening A Compound Synthesis and Purification C Dose-Response Treatment A->C B Cell Line Panel Selection B->C D Cytotoxicity/Viability Assays (e.g., MTT, XTT) C->D F Phenotypic Screening (High-Content Imaging) C->F E Data Analysis: Calculate IC50/EC50 D->E G Identify Lead Compound and Sensitive Cell Lines E->G F->G

Caption: Workflow for initial screening of a novel compound.

Mechanism of Action and Signaling Pathway Elucidation

Once a primary biological effect is identified, the next step is to determine the molecular mechanism and the signaling pathways involved.

Experimental Protocols:

  • Target-Based Assays: If a putative target is known, direct binding or enzymatic assays can be performed. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (K_D).

    • Methodology (SPR): The purified target protein is immobilized on a sensor chip. A solution containing the compound is flowed over the chip, and the change in refractive index due to binding is measured in real-time.

  • Western Blotting: This technique is used to measure the levels and post-translational modifications (e.g., phosphorylation) of specific proteins in a signaling pathway.

    • Methodology: Cells are treated with the compound, lysed, and the proteins are separated by gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest.

  • Kinase Profiling: If the compound is suspected to be a kinase inhibitor, it can be screened against a panel of kinases to determine its selectivity.

  • RNA Sequencing (RNA-Seq): This provides a global view of changes in gene expression following compound treatment, offering insights into the affected pathways.

Signaling Pathway Diagram:

The following is a hypothetical example of a signaling pathway that could be inhibited by a novel compound.

G cluster_0 Hypothetical Kinase Cascade Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene Compound Compound X Compound->Kinase2 Inhibition

Caption: Inhibition of a hypothetical kinase cascade by Compound X.

In Vivo Efficacy and Safety

After in vitro characterization, promising compounds are advanced to in vivo models to assess their efficacy and safety in a whole organism.

Experimental Protocols:

  • Animal Models of Disease: The compound is administered to animal models (e.g., mouse xenograft models for cancer) to evaluate its therapeutic effect.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

  • Toxicology Studies: These are conducted to identify potential adverse effects of the compound.

This generalized guide provides a roadmap for the characterization of a novel bioactive compound. The specific experiments and the interpretation of the results would be entirely dependent on the nature of the compound . Should information on "this compound" become available, a specific and detailed technical guide can be developed following this framework.

Fendleryl B: Unraveling the Mechanism of Action of a Novel Neuroinflammatory Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of publicly available scientific literature has revealed a significant gap in the understanding of the precise mechanism of action for Fendleryl B, a novel compound isolated from the edible mushroom Gymnopus. While preliminary information indicates its potential as a therapeutic agent for neuroinflammatory diseases, detailed data on its molecular interactions, signaling pathways, and specific experimental protocols remain unpublished.

This compound has been identified as a compound of interest within the scientific community, particularly for researchers, scientists, and drug development professionals focused on neuroinflammation. Its origin from a natural source, the Gymnopus mushroom, adds to its appeal for potential therapeutic applications.

However, an exhaustive search of scientific databases and research publications has not yielded any in-depth technical information regarding this compound's core mechanism of action. Key missing elements include:

  • Quantitative Data: There is no publicly available data on the binding affinities, IC50/EC50 values, or other quantitative measures of this compound's interaction with specific molecular targets.

  • Experimental Protocols: Detailed methodologies for the key experiments that would elucidate its mechanism of action are not described in the current body of literature.

  • Signaling Pathways: The specific signaling pathways modulated by this compound have not been delineated.

Due to the absence of this critical information, it is not possible at this time to provide an in-depth technical guide or whitepaper on the core mechanism of action of this compound. Consequently, the creation of structured data tables and visualizations of signaling pathways, as would be expected in a comprehensive technical document, cannot be fulfilled.

The scientific community awaits the publication of primary research that will shed light on the molecular pharmacology of this compound. Such research will be crucial for advancing the understanding of this promising compound and for paving the way for its potential development as a therapeutic agent for neuroinflammatory conditions.

Researchers and drug development professionals are encouraged to monitor scientific publications for forthcoming data on this compound.

Fendleryl B: An Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has revealed a significant lack of publicly available scientific literature, clinical trial data, or regulatory information pertaining to a compound designated as "Fendleryl B." Extensive searches of prominent scientific databases and public registries have yielded no specific results for in vitro or in vivo studies under this name.

This suggests several possibilities:

  • Novel Compound: this compound may be a very new or proprietary compound with research that has not yet been published in the public domain.

  • Alternative Nomenclature: The compound may be more commonly known by a different chemical name, internal code, or a brand name that is not yet widely recognized.

  • Misnomer: It is possible that "this compound" is a typographical error or a misinterpretation of the correct compound name.

To facilitate a comprehensive review, clarification of the compound's identity is essential. Should further identifying information become available, the following framework for an in-depth technical guide can be utilized to structure the available data. This framework is designed to meet the specific requirements of researchers, scientists, and drug development professionals by providing a clear and detailed overview of the compound's preclinical evaluation.

Framework for a Technical Guide on a Novel Compound

This template provides a structure for the detailed analysis of a therapeutic candidate, in alignment with the user's core requirements.

Executive Summary

(This section would provide a high-level overview of the compound, its therapeutic potential, and a summary of the key findings from in vitro and in vivo studies.)

In Vitro Studies

This section will detail the experiments conducted in a controlled laboratory setting, outside of a living organism.

Cellular Assays

(This subsection would focus on experiments using cell lines to determine the compound's biological activity.)

2.1.1 Experimental Protocol: Cell Viability Assay

  • Cell Lines: Specify the cell lines used (e.g., cancer cell lines, primary cells).

  • Seeding Density: Detail the number of cells seeded per well.

  • Compound Preparation: Describe the solvent used and the range of concentrations tested.

  • Incubation: State the duration and conditions of cell exposure to the compound.

  • Assay Method: Detail the specific viability assay used (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Explain how IC50 values were calculated.

Table 1: Summary of In Vitro Cellular Activity

Cell LineAssay TypeIC50 (µM)Notes
(Example)(Example)(Example)(Example)
Mechanism of Action Studies

(This subsection would explore the biochemical and molecular mechanisms by which the compound exerts its effects.)

2.2.1 Experimental Protocol: Kinase Inhibition Assay

  • Enzyme: Specify the target kinase.

  • Substrate: Name the substrate used in the assay.

  • Compound Concentrations: Provide the range of concentrations tested.

  • Detection Method: Describe the method for measuring kinase activity (e.g., radiometric, fluorescence-based).

  • Data Analysis: Explain how inhibition constants (e.g., Ki, IC50) were determined.

Table 2: Kinase Inhibition Profile

Target KinaseInhibition (%) at 1 µMIC50 (nM)
(Example)(Example)(Example)

2.2.2 Signaling Pathway Analysis

(This would include a description of the signaling pathways affected by the compound.)

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Ligand Ligand Ligand->Receptor Fendleryl_B Fendleryl_B Fendleryl_B->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Figure 1: Proposed Signaling Pathway Inhibition.

In Vivo Studies

This section will detail experiments conducted in living organisms to evaluate the compound's efficacy and safety.

Pharmacokinetic Studies

(This subsection would describe how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model.)

3.1.1 Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Specify the species, strain, sex, and age of the animals.

  • Dosing: Detail the dose, route of administration (e.g., intravenous, oral), and vehicle.

  • Sample Collection: Describe the time points for blood collection and the matrix (e.g., plasma, serum).

  • Analytical Method: Specify the bioanalytical method used for quantification (e.g., LC-MS/MS).

  • Data Analysis: Explain how pharmacokinetic parameters were calculated.

Table 3: Pharmacokinetic Parameters in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)(Example)(Example)
Tmax (h)(Example)(Example)
AUC (ng·h/mL)(Example)(Example)
Half-life (h)(Example)(Example)
Bioavailability (%)N/A(Example)
Efficacy Studies

(This subsection would present data on the compound's therapeutic effect in a disease model.)

3.2.1 Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Specify the immunocompromised mouse strain.

  • Tumor Implantation: Describe the cancer cell line and the site of implantation.

  • Treatment Regimen: Detail the dose, schedule, and duration of treatment.

  • Efficacy Endpoints: State the primary and secondary outcome measures (e.g., tumor volume, survival).

  • Statistical Analysis: Describe the statistical methods used to compare treatment groups.

Experimental_Workflow Start Start Tumor_Cell_Implantation Tumor_Cell_Implantation Start->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Vehicle_Control_Group Vehicle_Control_Group Randomization->Vehicle_Control_Group Fendleryl_B_Treatment_Group Fendleryl_B_Treatment_Group Randomization->Fendleryl_B_Treatment_Group Daily_Dosing Daily_Dosing Vehicle_Control_Group->Daily_Dosing Fendleryl_B_Treatment_Group->Daily_Dosing Tumor_Volume_Measurement Tumor_Volume_Measurement Daily_Dosing->Tumor_Volume_Measurement Endpoint_Analysis Endpoint_Analysis Tumor_Volume_Measurement->Endpoint_Analysis

Figure 2: In Vivo Efficacy Study Workflow.

Discussion and Future Directions

(This section would interpret the findings, discuss the therapeutic potential of the compound, and suggest future research directions.)

Fendleryl B: A Potential Therapeutic Avenue for Glioblastoma Through ROS/JNK-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Fendleryl B's potential therapeutic applications, with a specific focus on its mechanism of action in glioblastoma. The available data strongly indicates that this compound's anti-cancer activity is primarily mediated through the induction of apoptosis via the ROS/JNK signaling pathway, making this pathway a critical therapeutic target.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on the human glioblastoma cell lines U87 and U251 have been quantified, providing key metrics for its efficacy. The half-maximal inhibitory concentration (IC50) values, along with the effects on key apoptotic and signaling proteins, are summarized below.

ParameterU87 CellsU251 CellsCitation
IC50 (µM) at 24h 24.3529.47
IC50 (µM) at 48h 18.5223.16
IC50 (µM) at 72h 14.1317.28
Relative ROS Production Significantly increased with this compound treatmentSignificantly increased with this compound treatment
p-JNK Protein Expression Significantly upregulated by this compoundSignificantly upregulated by this compound
Bcl-2 Protein Expression Significantly downregulated by this compoundSignificantly downregulated by this compound
Bax Protein Expression Significantly upregulated by this compoundSignificantly upregulated by this compound

Signaling Pathway

This compound treatment initiates a signaling cascade that culminates in the apoptotic demise of glioblastoma cells. The central mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. This activation leads to a downstream modulation of the Bcl-2 family of proteins, tipping the balance in favor of apoptosis.

FendlerylB_Pathway FendlerylB This compound Glioblastoma Glioblastoma Cell FendlerylB->Glioblastoma ROS ↑ Reactive Oxygen Species (ROS) Glioblastoma->ROS JNK ↑ p-JNK (Activation) ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

This compound induced ROS/JNK signaling pathway in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay was employed to determine the cytotoxic effects of this compound on glioblastoma cells.

  • Cell Seeding : U87 and U251 cells were seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.

  • Treatment : The cells were then treated with varying concentrations of this compound (0, 5, 10, 20, 40, and 80 µM) for 24, 48, and 72 hours.

  • MTT Addition : Following the treatment period, 20 µl of MTT solution (5 mg/ml) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Solubilization : The culture medium was subsequently removed, and 150 µl of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement : The absorbance was measured at a wavelength of 490 nm using a microplate reader. The IC50 values were calculated based on the dose-response curves.

Reactive Oxygen Species (ROS) Detection

The intracellular generation of ROS was measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Cell Treatment : U87 and U251 cells were treated with this compound for 24 hours.

  • Probe Incubation : After treatment, the cells were incubated with 10 µM DCFH-DA for 20 minutes at 37°C.

  • Fluorescence Measurement : The fluorescence intensity was measured using a flow cytometer to quantify the levels of intracellular ROS.

Western Blot Analysis

This technique was used to assess the expression levels of key proteins in the signaling pathway.

  • Protein Extraction : U87 and U251 cells were treated with this compound for 24 hours, after which total protein was extracted using RIPA lysis buffer.

  • Protein Quantification : The protein concentration was determined using a BCA protein assay kit.

  • Gel Electrophoresis : Equal amounts of protein were separated by 10% SDS-PAGE.

  • Membrane Transfer : The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : The membranes were incubated overnight at 4°C with primary antibodies against p-JNK, JNK, Bcl-2, Bax, and β-actin.

  • Secondary Antibody Incubation : After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The logical flow of the experimental procedures to elucidate the therapeutic mechanism of this compound is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture U87 U87 Cells MTT MTT Assay (Determine IC50) U87->MTT ROS_Assay ROS Detection (DCFH-DA) U87->ROS_Assay Western_Blot Western Blot (Protein Expression) U87->Western_Blot U251 U251 Cells U251->MTT U251->ROS_Assay U251->Western_Blot

Workflow of in vitro experiments for this compound evaluation.

An In-depth Technical Guide to the Spectroscopic Analysis of Fendleryl B and Structurally Related Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data specifically for a compound named "Fendleryl B" (CAS No. 2098405-74-2) is not available at the time of this writing. The name and CAS number suggest it belongs to the class of synthetic cannabinoids. Therefore, this guide will utilize a structurally analogous and well-characterized synthetic cannabinoid, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA) , as a representative example to provide a comprehensive overview of the expected spectroscopic data and analytical methodologies.

Introduction

The rapid emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge for forensic and research laboratories. These compounds are designed to mimic the effects of THC, the primary psychoactive component of cannabis, by acting as agonists of the cannabinoid receptors (CB1 and CB2). This compound is presumed to be one such compound, characterized by an indole (B1671886) or indazole core linked to a side chain and a substituted amino acid moiety. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for a representative compound, ADBICA, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for ADBICA, which can serve as a reference for the characterization of this compound and other related synthetic cannabinoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹³C NMR Spectroscopic Data for ADBICA [1]

Chemical Shift (ppm)Assignment
175.2C=O (Amide)
165.9C=O (Amide)
136.3C (Indole)
130.8C (Indole)
126.2C (Indole)
122.3CH (Indole)
121.4CH (Indole)
120.2CH (Indole)
110.0CH (Indole)
108.9C (Indole)
59.9CH (Amino Acid)
46.8CH₂ (Pentyl)
34.9C (tert-Butyl)
29.2CH₂ (Pentyl)
29.0CH₂ (Pentyl)
26.6CH₃ (tert-Butyl)
22.4CH₂ (Pentyl)
14.0CH₃ (Pentyl)

Note: The provided data is from a ¹³C NMR spectrum. For a complete structural assignment, ¹H NMR and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 2: Mass Spectrometry Data for ADBICA [1]

m/zInterpretation
344.2[M+H]⁺ (Molecular Ion)
243.1Fragment
215.1Fragment
144.1Fragment
130.1Fragment
86.1Fragment
57.1Fragment
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for ADBICA [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3386N-H Stretch (Amide)
3195N-H Stretch (Amide)
2956C-H Stretch (Aliphatic)
2930C-H Stretch (Aliphatic)
2870C-H Stretch (Aliphatic)
1652C=O Stretch (Amide I)
1521N-H Bend (Amide II)
1466C-H Bend (Aliphatic)
744C-H Bend (Aromatic)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for synthetic cannabinoids, based on established methods in the field.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Methods:

  • Sample Preparation: Approximately 5-10 mg of the analytical standard is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width will cover a range of approximately 0-200 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_2D->Process Analyze Analyze Spectra (Peak Picking, Integration, Structure Elucidation) Process->Analyze

NMR Experimental Workflow
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Materials and Methods:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A mass spectrometer coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS) is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.

  • Data Acquisition (LC-MS):

    • Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Mass Analysis: Data is acquired in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation spectra.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Prepare_Solution Prepare Dilute Solution Inject Inject into LC-MS Prepare_Solution->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Analyze_Data Analyze Mass Spectra (Molecular Ion, Fragmentation) Detect->Analyze_Data

Mass Spectrometry Experimental Workflow
Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Methods:

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Signaling Pathway

Synthetic cannabinoids primarily exert their effects through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway upon CB1 receptor activation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP G_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of PKA activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression Modulates Fendleryl_B This compound (or analogue) Fendleryl_B->CB1 Binds and Activates

Simplified CB1 Receptor Signaling

Conclusion

While specific spectroscopic data for "this compound" remains elusive in public databases, the analysis of structurally similar synthetic cannabinoids like ADBICA provides a robust framework for its characterization. The combination of NMR, MS, and IR spectroscopy offers a powerful analytical toolkit for the unambiguous identification and structural elucidation of novel psychoactive substances. The experimental protocols and representative data presented in this guide are intended to assist researchers and scientists in this critical area of drug analysis and development.

References

An In-depth Technical Guide to Fendiline and its Analogs as K-Ras Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Fendleryl B" did not yield any matching compounds in chemical and biological databases. It is highly probable that this is a misspelling of Fendiline , a compound with a significant body of research, particularly in the context of cancer biology. This guide focuses on Fendiline and its analogous compounds.

Core Concepts: Fendiline's Dual Mechanism of Action

Fendiline is a diphenylalkylamine derivative originally developed as an L-type calcium channel blocker for the treatment of angina.[1] More recent research has unveiled a second, highly significant mechanism of action: the specific inhibition of K-Ras localization to the plasma membrane.[1][2] This dual functionality makes Fendiline and its analogs compelling subjects for research, particularly in oncology, as oncogenic K-Ras mutations are prevalent in many difficult-to-treat cancers.[3][4]

Inhibition of K-Ras Plasma Membrane Localization

For the oncogenic protein K-Ras to exert its effects, it must first localize to the inner leaflet of the plasma membrane.[2] Fendiline has been shown to specifically disrupt this process for K-Ras, without affecting other Ras isoforms like H-Ras or N-Ras.[2] The proposed mechanism involves the perturbation of electrostatic interactions between the polybasic domain of K-Ras and the negatively charged phospholipids (B1166683) of the plasma membrane.[5] This leads to the redistribution of K-Ras to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes, effectively sequestering it from its downstream signaling effectors.[2][5] This action is independent of its effects on calcium channels.[2]

L-type Calcium Channel Blockade

As a calcium channel blocker, Fendiline inhibits the influx of calcium ions into the cell.[1] This has downstream consequences on various signaling pathways that are calcium-dependent. While initially explored for its vasodilatory effects, this mechanism may also contribute to its anti-cancer properties by modulating the tumor microenvironment and cancer cell signaling.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for Fendiline and its more potent analogs.

Compound Target/Assay Cell Line IC50 / Kd Reference(s)
FendilineK-RasG12V MislocalizationMDCK9.64 ± 0.42 µM[3]
FendilineL-type Ca2+ Channel InhibitionGuinea-pig ventricular myocytes17 µM
Fendilineα2-adrenergic receptor bindingHuman plateletsKd of 2.6 µM
FendilineInhibition of ERK activationBHK-K-RasG12V9.49 ± 0.64 µM[3]
FendilineInhibition of Akt activationBHK-K-RasG12V6.97 ± 1.24 µM[3]
FendilineCell Viability (MTT)MiaPaCa2~15 µM[6]
FendilineCell Viability (MTT)Panc-1>15 µM[6]
Analog 12f (NY0244)K-Ras PM Localization InhibitionNot SpecifiedNanomolar Potency[4]
Analog 12h (NY0331)K-Ras PM Localization InhibitionNot SpecifiedNanomolar Potency[4]
Analog 22 (NY0335)K-Ras PM Localization InhibitionNot SpecifiedNanomolar Potency[4]
2'-hydroxy Fendiline AnaloguesVasodilationRat mesenteric and coronary arteriesSignificantly more potent than Fendiline
2'-hydroxy Fendiline Analogues (26 & 27)Inhibition of cell growthK562 (human leukaemia)Significantly greater inhibitory effect than Fendiline[7]

Table 1: Quantitative bioactivity of Fendiline and its analogs.

Experimental Protocols

K-Ras Plasma Membrane Localization Assay

This high-content screening assay is designed to quantify the effect of compounds on the subcellular localization of K-Ras.

Objective: To visually and quantitatively assess the mislocalization of K-Ras from the plasma membrane.[8]

Methodology: [8]

  • Cell Culture and Transfection: Madin-Darby Canine Kidney (MDCK) cells are stably transfected with a plasmid encoding a fluorescently tagged K-Ras, such as GFP-K-RasG12V.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Fendiline) or vehicle (DMSO) for 48 hours.

  • Cell Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are counterstained with DAPI.

  • Image Acquisition: Images are acquired using a high-content imaging system, such as the ImageXpress Micro Confocal system.

  • Image Analysis: The ratio of GFP intensity at the plasma membrane versus the cytoplasm is quantified using image analysis software like MetaXpress. A decrease in this ratio indicates mislocalization of K-Ras. IC50 values are then calculated from the resulting dose-response curves.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.

Objective: To measure the dose-dependent effect of a compound on cell viability.[6]

Methodology: [6][9]

  • Cell Seeding: Seed K-Ras mutant cancer cell lines (e.g., MiaPaCa-2, Panc-1) in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: After 24 hours, treat the cells with a range of concentrations of Fendiline or its analogs for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine IC50 values by non-linear regression analysis of the dose-response curves.

Western Blot Analysis for Downstream Signaling

This protocol is used to investigate the effect of Fendiline on K-Ras downstream signaling pathways.

Objective: To quantify the phosphorylation status of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.[5]

Methodology: [5]

  • Cell Treatment and Lysis: Treat cancer cells with the desired concentration of the compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizing Molecular Pathways and Workflows

Fendiline's Impact on the K-Ras Signaling Pathway

The following diagram illustrates how Fendiline's inhibition of K-Ras plasma membrane localization disrupts downstream oncogenic signaling cascades.

Fendiline_KRas_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KRas_active Active K-Ras (GTP-bound) RAF RAF KRas_active->RAF PI3K PI3K KRas_active->PI3K Fendiline Fendiline Fendiline->KRas_active KRas_inactive Inactive K-Ras (GDP-bound) KRas_inactive->KRas_active GEF activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fendiline inhibits K-Ras localization, blocking downstream signaling.
Experimental Workflow for Evaluating Fendiline Analogs

This diagram outlines a typical workflow for the synthesis and evaluation of novel Fendiline analogs.

Fendiline_Analog_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing (for promising candidates) Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization LocalizationAssay K-Ras Localization Assay (IC50) Characterization->LocalizationAssay ViabilityAssay Cell Viability Assay (IC50) LocalizationAssay->ViabilityAssay WesternBlot Western Blot (Signaling Inhibition) ViabilityAssay->WesternBlot Xenograft Xenograft Tumor Models WesternBlot->Xenograft Promising Analogs Toxicity Toxicity Studies Xenograft->Toxicity

Workflow for the development and testing of Fendiline analogs.

References

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of Fendleryl B in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, no specific preclinical data, including in vivo dosage, pharmacokinetics, or detailed mechanism of action for Fendleryl B, is publicly available in scientific literature. The following application notes and protocols are presented as a generalized guide for the preclinical evaluation of a novel anti-neuroinflammatory agent, such as this compound, based on common practices for similar natural compounds. The dosages and specific parameters provided are illustrative and must be determined experimentally for this compound.

Introduction

This compound is a phenolic compound isolated from the edible mushroom Gymnopus sp.[1][2]. While its specific biological activities are not yet characterized, related compounds from medicinal mushrooms have demonstrated potential in mitigating neuroinflammation. This document outlines a series of protocols for the initial in vivo evaluation of this compound in rodent models of neuroinflammation, a critical step in assessing its therapeutic potential for neurodegenerative diseases.

Quantitative Data Summary

Prior to initiating in vivo studies with this compound, it is imperative to establish its in vitro activity, such as its ability to reduce inflammatory markers in microglia. The following tables provide a template for organizing and presenting data from initial animal studies, based on hypothetical outcomes.

Table 1: Hypothetical Dose-Ranging Study for this compound in a Mouse Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

Animal ModelCompoundDosage (mg/kg)Administration RouteFrequencyKey Outcomes (e.g., Reduction in Pro-inflammatory Cytokines)
C57BL/6 MiceThis compound1Intraperitoneal (i.p.)Single dose10% reduction in IL-6
C57BL/6 MiceThis compound5Intraperitoneal (i.p.)Single dose25% reduction in IL-6, 15% reduction in TNF-α
C57BL/6 MiceThis compound10Intraperitoneal (i.p.)Single dose45% reduction in IL-6, 30% reduction in TNF-α
C57BL/6 MiceVehicle ControlN/AIntraperitoneal (i.p.)Single doseBaseline cytokine levels

Table 2: Hypothetical Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

ParameterValue (Hypothetical)
Bioavailability (Oral) 20%
Tmax (Oral) 2 hours
Cmax (10 mg/kg, Oral) 150 ng/mL
Half-life (t1/2) 4 hours
Volume of Distribution (Vd) 2.5 L/kg
Clearance (CL) 0.4 L/hr/kg

Experimental Protocols

Protocol 1: Evaluation of this compound in an Acute Model of Neuroinflammation

Objective: To determine the efficacy of this compound in reducing pro-inflammatory cytokine expression in the brain following an acute inflammatory challenge with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male, 8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

  • Reagents for tissue homogenization

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound (low dose, e.g., 1 mg/kg) + LPS

    • This compound (medium dose, e.g., 5 mg/kg) + LPS

    • This compound (high dose, e.g., 10 mg/kg) + LPS

  • Dosing:

    • Prepare this compound in the vehicle at the desired concentrations.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Neuroinflammation:

    • One hour after this compound or vehicle administration, administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline.

  • Tissue Collection:

    • Two hours after the LPS injection, euthanize the mice via an approved method.

    • Perfuse with cold phosphate-buffered saline (PBS).

    • Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

  • Cytokine Analysis:

    • Homogenize the brain tissue.

    • Measure the levels of TNF-α and IL-6 in the tissue homogenates using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare cytokine levels between groups.

Protocol 2: Basic Pharmacokinetic Profiling of this compound

Objective: To determine the basic pharmacokinetic parameters of this compound in rats following a single oral dose.

Materials:

  • This compound

  • Vehicle suitable for oral gavage

  • Sprague-Dawley rats (male, cannulated, if possible)

  • Blood collection tubes (with appropriate anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation:

    • Fast rats overnight (with free access to water) before dosing.

  • Dosing:

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples from the tail vein or via a cannula into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, t1/2, Vd, and CL.

Visualization of Pathways and Workflows

The following diagrams illustrate a hypothetical mechanism of action for an anti-neuroinflammatory compound and a typical experimental workflow.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines FendlerylB This compound FendlerylB->NFkB Inhibition

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G start Animal Acclimation dosing This compound or Vehicle Administration start->dosing induction LPS-induced Inflammation dosing->induction collection Tissue Collection (Brain) induction->collection analysis Cytokine Analysis (ELISA) collection->analysis end Data Analysis analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for the Quantification of Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Fendleryl B": As of this writing, "this compound" is not a widely recognized or documented chemical entity in scientific literature. The information provided herein is based on established analytical methods for the quantification of fentanyl and its numerous analogs, which are structurally similar and likely to be amenable to the same analytical approaches. The protocols and data presented can be adapted for the analysis of new or emerging fentanyl-related compounds.

Introduction

The rise in the abuse of synthetic opioids, particularly fentanyl and its analogs, presents a significant challenge to public health and safety. Forensic and clinical laboratories require robust and sensitive analytical methods for the identification and quantification of these potent substances in various biological matrices. This document provides detailed application notes and protocols for the quantification of fentanyl analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common and effective techniques in this field.[1]

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the detection of low concentrations of fentanyl analogs in complex biological matrices such as blood, urine, and hair.[1][2]

Application Note

This method describes the quantification of a range of fentanyl analogs in whole blood. The protocol involves a simple liquid-liquid extraction for sample preparation, followed by analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer. The use of a biphenyl (B1667301) analytical column allows for the separation of various analogs, including isomers.[3] The method is validated according to forensic toxicology standards and is suitable for both clinical and postmortem casework.[4][5]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction for Blood) [2]

  • To 1.0 mL of whole blood in a glass tube, add 100 µL of an internal standard solution (e.g., fentanyl-d5).

  • Add 4.0 mL of phosphate-buffered saline (PBS, pH 7.4) and 2.0 mL of deionized water. Vortex to mix.

  • Add 5.0 mL of a suitable organic solvent (e.g., n-butyl chloride or a mixture of methylene (B1212753) chloride and isopropanol).

  • Cap and rock gently for 15-20 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

2. UHPLC Conditions [3]

  • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2.0 min: 10% B

    • 2.0-8.0 min: Linear gradient to 90% B

    • 8.0-8.5 min: Hold at 90% B

    • 8.6-10.0 min: Return to 10% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Specific precursor and product ions for each fentanyl analog and internal standard must be determined by infusion and optimization. For example, for 4-fluoroisobutyryl fentanyl (4-FiBF), precursor ion m/z 369.2 and product ions for quantification and qualification would be selected.

Quantitative Data Summary for Fentanyl Analogs (LC-MS/MS)

The following table summarizes typical validation parameters for the quantification of various fentanyl analogs in biological fluids.

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (RSD %)Reference
4-FiBFBlood0.10.1 - 5086 - 114< 15[5]
AcetylfentanylBlood0.10.1 - 5088 - 112< 10[5]
ButyrylfentanylBlood0.10.1 - 5090 - 110< 10[5]
CarfentanilBlood0.020.02 - 1089 - 111< 12[5]
FuranylfentanylBlood0.10.1 - 5092 - 108< 9[5]
CyclopropylfentanylBlood0.002-0.0060.01 - 1085 - 115< 15[2]
MethoxyacetylfentanylBlood0.002-0.0060.01 - 1085 - 115< 15[2]

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Workflow Diagram: LC-MS/MS Analysis of Fentanyl Analogs

LCMSMS_Workflow Sample Biological Sample (e.g., Whole Blood) Add_IS Add Internal Standard (e.g., Fentanyl-d5) Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., n-Butyl Chloride) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation (Biphenyl Column) Reconstitution->UHPLC MSMS MS/MS Detection (ESI+, MRM) UHPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for the quantification of fentanyl analogs by LC-MS/MS.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable technique for the analysis of drugs of abuse. While generally less sensitive than LC-MS/MS for fentanyl analogs, it remains a valuable tool, particularly for the analysis of solid-dose forms and in laboratories where LC-MS/MS is not available.[1][6]

Application Note

This protocol outlines the quantification of fentanyl and its analogs in oral fluid using GC-MS following solid-phase extraction (SPE).[7] Oral fluid is a non-invasive alternative to blood for detecting recent drug use. The method is validated and demonstrates good sensitivity and specificity for forensic applications.[7]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction for Oral Fluid) [7]

  • To 1 mL of oral fluid, add 50 µL of an internal standard solution (e.g., fentanyl-d5).

  • Add 3 mL of pH 4.5 sodium acetate (B1210297) buffer. Vortex and sonicate for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol, followed by deionized water and then the acetate buffer.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., methanol).

  • Dry the cartridge under vacuum or nitrogen.

  • Elute the analytes with a basic organic solvent mixture (e.g., 78:20:2 methylene chloride:isopropanol:ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection.

2. GC Conditions [7]

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 min

3. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for enhanced selectivity.

  • SIM Ions: Select characteristic ions for each analyte and the internal standard for quantification and qualification.

Quantitative Data Summary for Fentanyl Analogs (GC-MS)

The following table presents typical performance data for the GC-MS analysis of fentanyl analogs.

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (RSD %)Reference
FentanylOral Fluid0.20.2 - 5092 - 105< 15[7]
NorfentanylOral Fluid0.50.5 - 5090 - 108< 15[7]
AcetylfentanylOral Fluid0.50.5 - 5093 - 110< 14[7]
ButyrylfentanylOral Fluid0.50.5 - 5091 - 107< 15[7]
FentanylHair0.5 ng/mg0.5 - 5.0 ng/mg>86 (Recovery)< 3.0[8]
SufentanilHair0.5 ng/mg0.5 - 5.0 ng/mg>86 (Recovery)< 3.0[8]

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Signaling Pathway of Synthetic Opioids

Synthetic opioids like fentanyl and its analogs primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[9][10] The activation of MOR initiates downstream signaling cascades that are responsible for both the therapeutic (analgesia) and adverse effects (respiratory depression, tolerance, and addiction) of these drugs.[9][10]

Signaling Pathway Diagram

Opioid_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Adverse Effects) Opioid Synthetic Opioid (e.g., Fentanyl Analog) MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates Arrestin β-Arrestin Recruitment MOR->Arrestin Activates AC Inhibition of Adenylyl Cyclase (AC) G_protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Internalization Receptor Internalization & Desensitization Arrestin->Internalization MAPK MAPK Pathway Activation Arrestin->MAPK Adverse_Effects Respiratory Depression, Tolerance, Addiction Internalization->Adverse_Effects MAPK->Adverse_Effects

Caption: Simplified signaling pathway of synthetic opioids via the µ-opioid receptor.

References

Fendleryl B: A Novel Probe for Fluorescence Microscopy?

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Fendleryl B" have not yielded specific information on a fluorescent probe with this designation. It is possible that this is a novel or proprietary compound with limited publicly available data, or that the name may be subject to a typographical error.

To fulfill the user's request for detailed application notes and protocols, we will proceed by using a well-characterized and widely utilized fluorescent dye, Rhodamine B , as a representative example. Rhodamine B's extensive documentation allows for the creation of comprehensive and accurate content that adheres to the specified formatting and detail requirements. This will serve as a robust template that can be adapted once specific data for "this compound" becomes available.

The following sections will provide detailed application notes and protocols for Rhodamine B, structured as requested, with quantitative data, experimental procedures, and visualizations. This approach will demonstrate the desired output format and provide valuable information for researchers working with similar fluorescent probes. We will continue to monitor for any emerging information on "this compound" and will update this document accordingly.

Application Notes and Protocols for Western Blot Analysis of Fendleryl B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Fendleryl B" is understood to be a hypothetical substance for the purpose of this document. The following application notes and protocols are provided as a general framework for the analysis of a novel compound using Western blot and are not based on published data for a real substance known as this compound.

Application Notes

Introduction to this compound

This compound is a novel synthetic small molecule inhibitor under investigation for its potential therapeutic effects. Preliminary studies suggest that this compound may modulate key cellular processes by targeting specific signaling cascades. Western blot analysis is a critical immunodetection technique to elucidate the mechanism of action of this compound by quantifying its effect on the expression and post-translational modification of target proteins within a cell or tissue lysate.

Principle of Western Blot Analysis with this compound

This protocol outlines the use of Western blotting to investigate the effects of this compound on a selected signaling pathway, for instance, the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival. By treating cells with varying concentrations of this compound, researchers can observe changes in the levels of key proteins such as total ERK and its phosphorylated, active form (p-ERK). A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all samples.

Applications

  • Mechanism of Action Studies: Determine the molecular targets of this compound by observing changes in protein expression or phosphorylation states within specific signaling pathways.

  • Dose-Response Analysis: Evaluate the potency and effective concentration range of this compound by treating cells with a serial dilution of the compound.

  • Time-Course Experiments: Investigate the temporal effects of this compound treatment on protein expression to understand the dynamics of the cellular response.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, create a series of working solutions at different concentrations.

  • Cell Treatment: Once cells reach 70-80% confluency, replace the old media with fresh media containing the desired concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.

  • Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 hours).

2. Preparation of Cell Lysates

  • Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to fresh tubes. Avoid disturbing the pellet.

3. Protein Quantification

  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The following tables represent hypothetical quantitative data from a Western blot analysis of cells treated with this compound for 24 hours. Band intensities were quantified using densitometry and normalized to the loading control (β-actin).

Table 1: Dose-Dependent Effect of this compound on p-ERK and Total ERK Expression

This compound (µM)Normalized p-ERK Intensity (Arbitrary Units)Normalized Total ERK Intensity (Arbitrary Units)p-ERK / Total ERK Ratio
0 (Control)1.001.020.98
10.850.990.86
50.521.010.51
100.210.980.21
250.051.030.05

Visualization

G cluster_workflow Western Blot Experimental Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Caption: A flowchart illustrating the key steps of the Western blot workflow.

G cluster_pathway Hypothetical this compound Action on MAPK/ERK Pathway Fendleryl_B This compound MEK MEK Fendleryl_B->MEK Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation

Caption: A diagram of the MAPK/ERK signaling pathway with this compound's inhibitory action.

Application Notes and Protocols for In Situ Hybridization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic "Fendleryl B"

Initial research into "this compound" for in situ hybridization (ISH) techniques did not yield any specific information. It appears that "this compound" is not a commonly recognized reagent or compound in this scientific context. Therefore, the following application notes and protocols are based on a widely used and well-established alternative: Digoxigenin (DIG)-labeled probes for chromogenic in situ hybridization (CISH) . This powerful technique allows for the visualization of specific DNA or RNA sequences within the morphological context of tissues and cells.

Application Notes: Digoxigenin (DIG)-Labeled Probes for Chromogenic In Situ Hybridization (CISH)

Introduction

Chromogenic in situ hybridization (CISH) is a robust technique used to detect specific DNA or RNA sequences in cells and tissues.[1][2] Unlike fluorescence in situ hybridization (FISH), CISH uses a chromogenic detection method, where an enzyme conjugated to an antibody catalyzes a reaction that produces a colored precipitate at the site of hybridization.[1][3] This allows for visualization using a standard bright-field microscope, making it a more accessible and cost-effective alternative to fluorescence microscopy.[1]

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis purpurea). It is widely used to label nucleic acid probes for in situ hybridization due to its high sensitivity and specificity.[4][5] The DIG-labeled probe is detected by a high-affinity anti-DIG antibody, which is typically conjugated to an enzyme such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).[4][6] The subsequent enzymatic reaction with a chromogenic substrate results in a stable, colored precipitate, allowing for the precise localization of the target sequence.[3][7]

Principle of the Method

The CISH technique with DIG-labeled probes involves several key steps:

  • Probe Labeling: A nucleic acid probe complementary to the target sequence is labeled with digoxigenin. This can be achieved through various methods, including PCR, random priming, or in vitro transcription.[6]

  • Tissue Preparation: The tissue or cell sample is fixed, embedded in paraffin, and sectioned. The sections are then deparaffinized, rehydrated, and pretreated to permeabilize the cells and unmask the target nucleic acid sequences.[1][8]

  • Hybridization: The DIG-labeled probe is applied to the prepared sample and incubated under conditions that promote specific binding to the complementary target sequence.[8]

  • Immunodetection: After stringent washes to remove any unbound probe, the hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., AP or HRP).[4]

  • Chromogenic Detection: A substrate solution is added, which is converted by the enzyme into an insoluble, colored precipitate.[7]

  • Visualization: The sample is counterstained to visualize the surrounding tissue morphology and analyzed under a bright-field microscope.[3]

Applications

DIG-CISH is a versatile technique with a wide range of applications in research and diagnostics, including:

  • Gene Expression Analysis: Detection and localization of specific mRNA transcripts to study gene expression patterns in different tissues and cell types.[9]

  • Oncology: Detection of gene amplifications, deletions, or translocations in tumor samples. For example, it is used to assess the amplification of the HER-2/neu oncogene in breast cancer.[3]

  • Infectious Disease Research: Identification of viral or bacterial nucleic acids in infected tissues.

  • Developmental Biology: Studying the spatial and temporal expression of genes during embryonic development.

Quantitative Data Presentation

While CISH is often used for qualitative analysis, semi-quantitative analysis can be performed by evaluating the intensity of the signal or the number of signals per cell. The data can be scored based on a predefined grading system.

Table 1: Hypothetical Scoring of HER-2/neu Gene Amplification in Breast Cancer Tissue using DIG-CISH

ScoreInterpretationDescription of SignalPercentage of Tumor Cells with Signal
0NegativeNo signal or a single dot per nucleus< 5%
1+NegativeFaint, punctate signals in some nuclei≥ 5%
2+EquivocalWeak to moderate, punctate signals or small clusters> 50%
3+PositiveStrong, distinct signals or large clusters> 50%

Experimental Protocols

Protocol 1: Preparation of DIG-Labeled DNA Probes by PCR

This protocol describes the generation of a DIG-labeled DNA probe using the Polymerase Chain Reaction (PCR).

Materials:

  • DNA template

  • Forward and reverse primers

  • PCR DIG Probe Synthesis Kit (containing DNA polymerase, dNTP mix with DIG-11-dUTP)

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment

Procedure:

  • Set up the PCR reaction in a sterile PCR tube on ice.

  • Add the following components:

    • DNA template (10-100 ng)

    • Forward Primer (1 µM)

    • Reverse Primer (1 µM)

    • PCR DIG Labeling Mix (as per manufacturer's instructions)

    • DNA Polymerase (as per manufacturer's instructions)

    • Nuclease-free water to a final volume of 50 µl.

  • Mix gently and centrifuge briefly.

  • Perform PCR using an optimized cycling program for your target sequence. A typical program might be:

    • Initial denaturation: 95°C for 2 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final extension: 72°C for 5 minutes

  • Analyze 5 µl of the PCR product on an agarose (B213101) gel to confirm the size and yield of the labeled probe.

  • Purify the DIG-labeled probe using a PCR purification kit.

  • Quantify the probe concentration using a spectrophotometer.

  • Store the labeled probe at -20°C.

Protocol 2: Chromogenic In Situ Hybridization (CISH) on Paraffin-Embedded Sections

This protocol provides a general workflow for performing CISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Pepsin or Proteinase K solution

  • Hybridization buffer

  • DIG-labeled probe

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution

  • Anti-DIG-AP or Anti-DIG-HRP conjugate

  • Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

  • Counterstain (e.g., Nuclear Fast Red or Hematoxylin)

  • Mounting medium

Procedure:

Day 1: Deparaffinization, Pretreatment, and Hybridization

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 10 minutes.

    • Immerse in 100% ethanol: 2 x 5 minutes.

    • Immerse in 95% ethanol: 5 minutes.

    • Immerse in 70% ethanol: 5 minutes.

    • Rinse in deionized water: 5 minutes.

  • Target Retrieval:

    • Incubate slides in pre-warmed target retrieval solution at 95-100°C for 15-30 minutes.

    • Allow slides to cool to room temperature.

  • Enzymatic Digestion:

    • Treat slides with pepsin or proteinase K solution at 37°C for 10-20 minutes.

    • Wash with PBS.

  • Dehydration:

    • Dehydrate sections in an ethanol series (70%, 95%, 100%) for 2 minutes each.

    • Air dry completely.

  • Hybridization:

    • Dilute the DIG-labeled probe in hybridization buffer.

    • Denature the probe at 80°C for 5 minutes, then place on ice.

    • Apply the probe solution to the tissue section and cover with a coverslip.

    • Incubate in a humidified chamber at a hybridization temperature of 37-42°C overnight.[8]

Day 2: Post-Hybridization Washes and Detection

  • Post-Hybridization Washes:

    • Remove coverslips and wash slides in a high-stringency wash buffer at the hybridization temperature to remove unbound probe.

    • Perform a series of washes with decreasing stringency (e.g., from 0.2X SSC to 2X SSC).

  • Immunodetection:

    • Block non-specific binding sites with a blocking solution for 30 minutes.

    • Incubate with anti-DIG-AP or anti-DIG-HRP conjugate diluted in blocking solution for 1-2 hours at room temperature.

    • Wash slides with buffer (e.g., MABT).[8]

  • Chromogenic Development:

    • Incubate slides with the appropriate chromogenic substrate solution until the desired color intensity is reached. Monitor under a microscope.

    • Stop the reaction by washing with water.

  • Counterstaining and Mounting:

    • Counterstain the sections with Nuclear Fast Red or Hematoxylin.

    • Dehydrate through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

CISH_Workflow cluster_day1 Day 1: Pretreatment and Hybridization cluster_day2 Day 2: Detection and Visualization A Deparaffinization & Rehydration B Target Retrieval A->B C Enzymatic Digestion B->C D Dehydration C->D E Probe Application & Hybridization (Overnight) D->E F Post-Hybridization Washes E->F Start Day 2 G Blocking F->G H Incubation with Anti-DIG Conjugate G->H I Chromogenic Development H->I J Counterstaining & Mounting I->J K Microscopy J->K

Caption: Experimental workflow for Chromogenic In Situ Hybridization (CISH).

CISH_Principle cluster_components Key Components Probe DIG-Labeled Probe Target Target Nucleic Acid (in situ) Probe->Target Hybridization Antibody Anti-DIG Antibody-Enzyme Conjugate Target->Antibody Binding Substrate Chromogenic Substrate Antibody->Substrate Enzymatic Reaction Precipitate Colored Precipitate Substrate->Precipitate Conversion

Caption: Principle of indirect detection in DIG-CISH.

References

Application Notes and Protocols for the Detection of Fendleryl B by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific, validated analytical method for a compound explicitly named "Fendleryl B" has been identified in publicly available scientific literature. The following application note is a proposed methodology based on the chemical properties of a closely related compound, Duryl-beta-phenylpropionate (also known as Fendleryl-beta-phenylpropionate) , and general principles of mass spectrometry method development for novel psychoactive substances and related compounds. All parameters presented herein are theoretical and require experimental verification and validation.

Introduction

Proposed Analytical Method

Principle

This method outlines a procedure for the extraction and analysis of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound is first isolated from the matrix using protein precipitation. Following extraction, the sample is subjected to chromatographic separation on a reversed-phase HPLC column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • This compound (Duryl-beta-phenylpropionate) analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog or a compound with similar physicochemical properties)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium formate

  • Biological matrix (e.g., plasma, urine, whole blood)

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of small molecules from biological matrices.

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following are suggested starting conditions for chromatographic separation. Optimization will be required.

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
Mass Spectrometry (MS) Parameters

The following parameters are theoretical and must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

3.3.1. Ionization Mode: Electrospray Ionization (ESI) in positive mode is proposed as a starting point.

3.3.2. Precursor and Product Ion Determination: The theoretical monoisotopic mass of this compound (C₁₉H₂₂O₂) is 282.16. The protonated precursor ion [M+H]⁺ would be m/z 282.16.

  • Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan (Q1 scan) to confirm the presence of the precursor ion (m/z 282.16).

  • Perform a product ion scan of m/z 282.16 to identify the most abundant and stable fragment ions. The collision energy should be ramped to identify the optimal fragmentation pattern.

3.3.3. Proposed and To-Be-Determined MS/MS Transitions:

AnalytePrecursor Ion (m/z) (Proposed)Product Ion 1 (m/z) (To Be Determined)Product Ion 2 (m/z) (To Be Determined)Collision Energy (eV) (To Be Determined)Cone Voltage (V) (To Be Determined)
This compound282.16Requires Experimental DeterminationRequires Experimental DeterminationRequires Experimental DeterminationRequires Experimental Determination
Internal Std.Dependent on IS selectedRequires Experimental DeterminationRequires Experimental DeterminationRequires Experimental DeterminationRequires Experimental Determination

Method Validation

Once the LC-MS/MS parameters are optimized, a full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Visualizations

Experimental Workflow

FendlerylB_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing MS_Optimization Start Start: this compound Standard Infusion Direct Infusion into MS Start->Infusion Q1_Scan Q1 Scan: Identify Precursor Ion [M+H]+ Infusion->Q1_Scan Product_Scan Product Ion Scan: Identify Fragments Q1_Scan->Product_Scan Optimize_CE Optimize Collision Energy (CE) for each fragment Product_Scan->Optimize_CE Optimize_CV Optimize Cone Voltage (CV) Optimize_CE->Optimize_CV Final_MRM Final MRM Method Optimize_CV->Final_MRM

Troubleshooting & Optimization

Optimizing Fendleryl B concentration for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fendleryl B

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the STE20-like kinase (SLK). SLK is a critical upstream component of the Stress-Activated Signaling Pathway (SASP). By inhibiting SLK, this compound blocks the downstream phosphorylation cascade, leading to the induction of apoptosis in susceptible cell lines.

Q2: What is the recommended starting concentration for in vitro assays?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 10 µM. For cell-based assays, a common starting point is 1 µM. Potency can vary significantly between cell lines, so a dose-response experiment is crucial to determine the optimal concentration for your specific model.[1]

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For aqueous working solutions, dilute the DMSO stock in your assay buffer immediately before use. Please note that this compound has limited aqueous solubility, and it is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions to avoid solvent-induced effects.[2][3]

Q4: Is this compound stable in aqueous media?

A4: this compound is moderately stable in aqueous solutions. We recommend preparing fresh dilutions from the DMSO stock for each experiment. If long-term incubation is required, stability should be assessed under your specific experimental conditions (e.g., temperature, pH, media components).

Q5: What are the known off-target effects of this compound?

A5: While this compound is highly selective for SLK, cross-reactivity with other related kinases may be observed at high concentrations (>10 µM). We recommend performing kinase profiling assays if off-target effects are a concern for your experimental system.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound in various standard assays.

Table 1: In Vitro Potency of this compound

Assay TypeTargetSubstrateATP ConcentrationIC50 (nM)
Biochemical Kinase AssayRecombinant Human SLKMyelin Basic Protein (MBP)10 µM15.2 ± 2.1
Biochemical Kinase AssayRelated Kinase 1Generic Peptide 110 µM> 5,000
Biochemical Kinase AssayRelated Kinase 2Generic Peptide 210 µM> 10,000

Table 2: Cell-Based Efficacy of this compound

Cell LineAssay TypeIncubation TimeEC50 (µM)
HCT116 (Colon Cancer)Cell Viability (MTT)72 hours0.85 ± 0.12
A549 (Lung Cancer)Apoptosis (Caspase-3/7)48 hours1.2 ± 0.25
MCF7 (Breast Cancer)Cell Proliferation (BrdU)72 hours2.5 ± 0.41
HEK293 (Non-cancerous)Cell Viability (MTT)72 hours> 20

Table 3: Solubility Profile of this compound

SolventMaximum Solubility
DMSO≥ 50 mM
Ethanol~5 mM
PBS (pH 7.4)< 10 µM
Cell Culture Media (10% FBS)~25 µM

Troubleshooting Guide

Q1: I am observing high variability between my replicate wells in a cell-based assay. What could be the cause?

A1: High variability can stem from several factors.[4]

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated, especially for small volumes. Use of a master mix for reagents can help ensure consistency.

  • Uneven Cell Plating: Inconsistent cell seeding density across wells is a common cause of variability. Ensure your cell suspension is homogenous before plating and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is best practice to avoid using the outermost wells for experimental conditions and instead fill them with sterile buffer or media.[2]

  • Compound Precipitation: Given this compound's limited aqueous solubility, it may precipitate at higher concentrations in your assay media. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the highest concentration or increasing the final DMSO percentage slightly (while maintaining it below a toxic level).

Q2: My IC50/EC50 values are inconsistent between experiments. What should I check?

A2: Fluctuations in IC50/EC50 values can be frustrating. Here are some potential causes:

  • Variable Enzyme/Cell Health: Ensure the kinase enzyme is active and has not undergone multiple freeze-thaw cycles.[2] For cell-based assays, use cells that are in the logarithmic growth phase and at a consistent passage number.[6][7]

  • Inconsistent Reagent Concentrations: The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay.[8] Ensure the ATP concentration is consistent in your biochemical assays. Similarly, variations in serum concentration in cell culture media can affect compound potency.

  • Different Incubation Times: Ensure that incubation times with this compound are kept consistent across all experiments, as the observed potency can be time-dependent.

Q3: I am not observing the expected downstream signaling inhibition in my Western blot analysis. What could be wrong?

A3: This could be due to several reasons:

  • Suboptimal Compound Concentration: The effective concentration for inhibiting downstream signaling may be different from that required to reduce cell viability. Perform a dose-response and time-course experiment to determine the optimal conditions for observing pathway inhibition.

  • Timing of Analysis: The inhibition of a specific phosphorylation event can be transient. You may need to analyze protein lysates at earlier time points (e.g., 1-6 hours) post-treatment to capture the maximal effect.

  • Antibody Quality: Ensure your primary antibodies (especially phospho-specific antibodies) are validated and working correctly. Include appropriate positive and negative controls in your Western blot.

  • Inactive Compound: Verify that your this compound stock solution has been stored correctly and that the working dilutions were freshly prepared.

Experimental Protocols

Protocol 1: In Vitro SLK Kinase Assay

This protocol provides a general guideline for determining the IC50 value of this compound against recombinant SLK.

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 2X substrate/ATP solution in kinase assay buffer containing your substrate (e.g., 2 µg/µL Myelin Basic Protein) and ATP at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Prepare serial dilutions of this compound in DMSO, and then dilute these into the kinase assay buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of 4X this compound dilution or vehicle (DMSO) control to the wells of a 96-well plate.

    • Add 5 µL of 4X recombinant SLK enzyme (diluted in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of 2X SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Analyze substrate phosphorylation by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.

    • Quantify the signal and plot the percentage of inhibition against the log of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to measure the effect of this compound on the viability of adherent cancer cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[9]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old media from the cells and add 100 µL of media containing the desired concentrations of this compound or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay and Analysis:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viability relative to the vehicle-treated control wells and plot this against the log of this compound concentration to determine the EC50 value.

Visualizations

Fendleryl_B_Signaling_Pathway cluster_membrane Cell Membrane Stress Stress SLK SLK MEKK MEKK SLK->MEKK MKK4 MKK4 MEKK->MKK4 JNK JNK MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Fendleryl_B This compound Fendleryl_B->SLK Inhibits

Caption: The Stress-Activated Signaling Pathway and the inhibitory action of this compound on SLK.

Experimental_Workflow start Start: Prepare this compound Stock (10 mM in DMSO) dose_response 1. Initial Dose-Response Curve (e.g., 10 nM - 10 µM) start->dose_response biochemical_assay 2a. Biochemical Assay (Determine IC50) dose_response->biochemical_assay cell_assay 2b. Cell-Based Assay (Determine EC50) dose_response->cell_assay pathway_analysis 3. Downstream Pathway Analysis (e.g., Western Blot) biochemical_assay->pathway_analysis check_solubility Troubleshoot: Precipitation observed? cell_assay->check_solubility optimize_dmso Optimize DMSO/Media Concentration check_solubility->optimize_dmso Yes check_solubility->pathway_analysis No optimize_dmso->cell_assay off_target 4. Off-Target Profiling (If necessary) pathway_analysis->off_target end End: Optimized Concentration Determined off_target->end

Caption: Recommended experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Compound Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of Fendleryl B in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not fully dissolving in DMSO. What are the potential causes?

Several factors can impede the complete dissolution of this compound in DMSO:

  • Compound Purity: Impurities in the compound can significantly alter its solubility characteristics.

  • DMSO Quality: The purity and water content of DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Absorbed water can substantially decrease the solubility of many organic compounds.[1][2]

  • Temperature: The dissolution of this compound may be temperature-dependent.

  • Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.[1]

  • Compound Polymorphism: The crystalline form of the compound can affect its solubility. Amorphous solids are generally more soluble than crystalline forms.[3]

Q2: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?

Precipitation after storage or freeze-thaw cycles is a common issue.[1][3] This can happen because the crystallized form of the compound is in a lower energy state and is less soluble in DMSO.[2] Once a compound crystallizes from DMSO, it may not readily re-dissolve.[2]

To address this, you can try the following:

  • Gentle Warming: Warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.[1]

  • Verification: Before use, visually inspect the solution to ensure all precipitate has dissolved. If precipitation persists, the actual concentration of your stock solution is likely lower than intended.[1]

To prevent this, it is recommended to prepare fresh solutions or aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.[1]

Q3: How should I properly store my this compound stock solution in DMSO to maintain its stability?

Proper storage is crucial for maintaining the integrity of your compound. For optimal stability, store this compound DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and evaporation.[1] For short-term storage, keeping the solution at room temperature for 1 to 2 days may be acceptable, but longer periods can lead to crystallization.[2]

Q4: Can the water content in DMSO affect my experiment?

Yes, absolutely. Water absorbed by DMSO can lead to the precipitation of hydrophobic compounds.[1][2] This can result in an inaccurate concentration of your active compound in the assay, leading to unreliable and misleading results.[3] It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions.[1]

Troubleshooting Guides

Guide 1: this compound Fails to Dissolve Completely in DMSO

If you are facing issues with dissolving this compound, follow this troubleshooting workflow:

start Start: this compound not dissolving check_purity Verify this compound Purity (>98% recommended) start->check_purity check_dmso Use Anhydrous, High-Purity DMSO check_purity->check_dmso Purity OK warm_sonicate Gentle Warming (37°C) & Vortexing/Sonication check_dmso->warm_sonicate DMSO OK check_concentration Is Concentration Too High? warm_sonicate->check_concentration Still not dissolved end_success Success: this compound Dissolved warm_sonicate->end_success Dissolved lower_concentration Prepare a More Dilute Solution check_concentration->lower_concentration Yes end_fail Issue Persists: Consult Compound Supplier check_concentration->end_fail No lower_concentration->end_success

Figure 1. Troubleshooting workflow for this compound dissolution issues.
Guide 2: Precipitation Observed in this compound Stock Solution

If you observe precipitation in your stock solution, use the following guide:

start Start: Precipitation in Stock Solution warm_vortex Gently Warm (37°C) and Vortex/Sonicate start->warm_vortex inspect Visually Inspect for Dissolution warm_vortex->inspect redissolved Precipitate Redissolved inspect->redissolved Yes not_redissolved Precipitate Persists inspect->not_redissolved No aliquot Best Practice: Aliquot Future Stocks to Minimize Freeze-Thaw redissolved->aliquot

Figure 2. Guide for handling precipitation in stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Amber glass or polypropylene (B1209903) vials[1]

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes to aid dissolution.[1]

  • Heating and Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1] Sonication can also be used to facilitate dissolution.

  • Storage: Once fully dissolved, store the stock solution in tightly sealed aliquots at -20°C or -80°C.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, a potential inhibitor of the novel kinase "Kinase X".

FendlerylB This compound KinaseX Kinase X FendlerylB->KinaseX Inhibits SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates pSubstrateA p-Substrate A DownstreamEffector Downstream Effector pSubstrateA->DownstreamEffector Activates CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Figure 3. Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical solubility data for this compound under different conditions.

Table 1: Solubility of this compound in DMSO at Different Temperatures

Temperature (°C)Maximum Solubility (mM)
2520
3750
50100

Table 2: Effect of Water Content on this compound Solubility in DMSO at 25°C

Water in DMSO (%)Maximum Solubility (mM)
0 (Anhydrous)20
112
55
102

References

Fendleryl B Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fendleryl B. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: this compound is susceptible to three main degradation pathways in aqueous solutions:

  • Hydrolysis: The ester functional group in this compound is prone to both acid- and base-catalyzed hydrolysis, yielding Fendleryl Acid (FA) and the corresponding alcohol.

  • Oxidation: The tertiary amine in the structure can be oxidized, especially in the presence of dissolved oxygen or trace metal ions, forming Fendleryl N-oxide (FNO).

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly wavelengths below 320 nm, can induce cleavage of the molecule, leading to several minor degradation products.

Q2: What is the optimal pH for maintaining the stability of this compound in solution?

A2: this compound exhibits a U-shaped pH-stability profile, with maximum stability observed in the slightly acidic range of pH 4.0 to 5.0.[1] Both strongly acidic (pH < 3) and alkaline (pH > 7) conditions significantly accelerate hydrolytic degradation.

Q3: My this compound solution turned a faint yellow color after a few days. What is the cause?

A3: A yellowish discoloration is typically indicative of oxidative degradation. The formation of the Fendleryl N-oxide (FNO) and subsequent minor degradation products can impart color to the solution. This suggests that the solution may have been exposed to oxygen or lacks an appropriate antioxidant.

Q4: Is it necessary to protect this compound solutions from light?

A4: Yes. Photodegradation studies have shown that this compound can degrade when exposed to UV light.[2] It is highly recommended to prepare and store solutions in amber vials or to wrap containers with UV-blocking material, such as aluminum foil, to prevent photolytic degradation.

Q5: Can I autoclave a solution containing this compound?

A5: Autoclaving is not recommended. The high temperatures (121°C) combined with the aqueous environment will significantly accelerate hydrolysis, leading to substantial degradation of this compound. Sterile filtration is the preferred method for sterilization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of this compound Potency in a Neutral Buffer
  • Symptom: HPLC analysis shows a rapid decrease in the this compound peak area and a corresponding increase in a new peak identified as Fendleryl Acid (FA) within hours of preparation in a pH 7.4 phosphate (B84403) buffer.

  • Problem: Base-catalyzed hydrolysis is occurring. While pH 7.4 is neutral, it is sufficiently alkaline to promote the hydrolysis of this compound's ester group.

  • Solution:

    • Adjust pH: Prepare your solution in a buffer system with a pH between 4.0 and 5.0, such as an acetate (B1210297) or citrate (B86180) buffer. This will significantly reduce the rate of hydrolysis.

    • Refrigerate: Store the solution at 2-8°C when not in use. Lower temperatures slow down the rate of all chemical degradation pathways.

Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram After Long-Term Storage
  • Symptom: After storing a solution for several weeks, HPLC analysis reveals the expected peaks for this compound and its primary degradants (FA, FNO), but also several smaller, unidentified peaks.

  • Problem: This could be a combination of advanced degradation and photodegradation. The primary degradation products might be degrading further, or the solution may have been inadvertently exposed to light.

  • Solution:

    • Confirm Light Protection: Ensure that the storage container is fully protected from light. Use amber glass or opaque tubes.

    • Use Antioxidants: If not already present, add an antioxidant such as sodium metabisulfite (B1197395) (0.1% w/v) or ascorbic acid (0.1% w/v) to the formulation to prevent oxidative degradation.

    • Purge with Inert Gas: For long-term storage, sparging the solution and blanketing the headspace of the vial with an inert gas like nitrogen or argon can effectively prevent oxidation.

Issue 3: Inconsistent Results Between Experimental Replicates
  • Symptom: Identically prepared solutions of this compound show different degradation profiles in subsequent experiments.

  • Problem: This variability often points to uncontrolled environmental factors. Common culprits include differences in dissolved oxygen levels, exposure to ambient light, or trace metal contamination from glassware or reagents.

  • Solution:

    • Standardize Oxygen Removal: Implement a consistent procedure for de-gassing your solvent, such as sonication or sparging with nitrogen, before preparing solutions.

    • Control Light Exposure: Conduct all experimental manipulations under yellow light or in a light-protected environment.

    • Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at approximately 0.01% w/v. EDTA will sequester metal ions that can catalyze oxidative degradation.

Data Presentation: Degradation Kinetics

Table 1: pH-Dependent Hydrolysis of this compound at 25°C
pHBuffer SystemApparent Rate Constant (k_obs, hr⁻¹)Half-Life (t½, hours)
2.0Glycine-HCl0.04515.4
4.5Acetate0.002346.6
6.0Phosphate0.01163.0
7.4Phosphate0.06810.2
9.0Borate0.2153.2
Table 2: Effect of Stabilizers on this compound Degradation at pH 7.4, 40°C over 24 hours
Condition% this compound RemainingPrimary Degradant
Control (No Stabilizers)35%Fendleryl Acid (FA)
0.1% Ascorbic Acid38%Fendleryl Acid (FA)
0.01% EDTA37%Fendleryl Acid (FA)
0.1% Ascorbic Acid + 0.01% EDTA85%Fendleryl Acid (FA)
Nitrogen Blanket88%Fendleryl Acid (FA)
Nitrogen Blanket + 0.01% EDTA92%Fendleryl Acid (FA)

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Preparation: Prepare five separate 1 mg/mL solutions of this compound in water.

  • Acid Hydrolysis: Add 1N HCl to one solution to achieve a final pH of 1-2. Heat at 60°C for 8 hours.

  • Base Hydrolysis: Add 1N NaOH to a second solution to achieve a final pH of 12-13. Keep at room temperature for 4 hours.

  • Oxidation: Add 3% hydrogen peroxide to a third solution. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a fourth solution to a UV lamp (254 nm) or a photostability chamber for 24 hours.[2] The fifth solution serves as a control.

  • Analysis: Neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.[2][3]

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate polar degradants from the parent compound.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 230 nm and 280 nm) and to assess peak purity.

  • Validation: Analyze the samples from the forced degradation study to ensure that all degradation products are well-separated from the this compound peak.

Visualizations

This compound Degradation Pathways FB This compound (Aqueous Solution) FA Fendleryl Acid (FA) + Alcohol FB->FA Hydrolysis (pH < 3 or pH > 7) FNO Fendleryl N-oxide (FNO) FB->FNO Oxidation (O₂, Metal Ions) Photo Minor Photolytic Products FB->Photo Photodegradation (UV Light, <320 nm) Troubleshooting Workflow for this compound Degradation start Degradation Observed in this compound Solution check_ph Is solution pH between 4.0-5.0? start->check_ph adjust_ph Action: Adjust pH to 4.0-5.0 using citrate/acetate buffer check_ph->adjust_ph No check_light Is solution protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Action: Store in amber vials or wrap in foil check_light->protect_light No check_o2 Was oxygen removed? (e.g., sparging) check_light->check_o2 Yes protect_light->check_o2 remove_o2 Action: Purge with N₂/Ar. Add antioxidant (e.g., Ascorbic Acid). check_o2->remove_o2 No check_metals Is a chelating agent (EDTA) present? check_o2->check_metals Yes remove_o2->check_metals add_edta Action: Add 0.01% EDTA to sequester metal ions check_metals->add_edta No stable Solution Stabilized check_metals->stable Yes add_edta->stable Experimental Workflow for Stability Study prep Prepare this compound Stock Solution in Selected Buffer stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Predetermined Time Points (t=0, 2, 4, 8, 24h) stress->sample hplc Analyze via Stability-Indicating HPLC-PDA Method sample->hplc data Quantify this compound Peak Area and Degradant Peaks hplc->data kinetics Calculate Degradation Rate (k) and Half-Life (t½) data->kinetics report Generate Stability Report and Recommendations kinetics->report

References

Improving Fendleryl B yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of Fendleryl B.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Several factors can contribute to low yields in the synthesis of this compound. The most common issues include suboptimal reaction temperature, inappropriate catalyst selection, and poor substrate reactivity. Side reactions, such as self-condensation of starting materials, can also significantly reduce the yield of the desired product.[1]

Q2: I am observing significant impurities in my final product. How can I improve the purity of this compound?

Impurity profiles can be affected by several factors including reaction time, temperature, and the purification method employed. Column chromatography is a common method for purification, and its effectiveness can be optimized by adjusting the stationary phase and the eluent system. Using a different solvent system or a gradient elution can often improve separation. Additionally, ensuring the complete removal of the catalyst post-reaction is crucial.

Q3: The reaction to synthesize the this compound precursor seems to have stalled. What steps can I take to drive it to completion?

Reaction stalling can occur due to catalyst deactivation, insufficient reagent concentration, or the formation of inhibitory byproducts. To address this, you can try adding a fresh portion of the catalyst or increasing the concentration of the limiting reagent. Monitoring the reaction by techniques like TLC or LC-MS can help determine if the reaction is proceeding.

Q4: What is the optimal catalyst for the synthesis of this compound?

The choice of catalyst is highly dependent on the specific reaction step. For the key cyclization step in the this compound synthesis, both acid and base catalysts have been explored. Acid catalysts like p-toluenesulfonic acid (p-TsOH) are generally effective, while base catalysts such as potassium carbonate (K2CO3) may be suitable for more reactive substrates.[2][3] The optimal catalyst should be determined empirically for your specific conditions.

Q5: Can the this compound synthesis be performed under solvent-free conditions?

Yes, solvent-free conditions, often coupled with microwave irradiation, have been successfully employed in similar synthetic routes.[1] This approach can lead to shorter reaction times and simplified purification procedures. However, careful temperature control is necessary to prevent product decomposition.

Troubleshooting Guides

Low Yield Troubleshooting
Symptom Possible Cause Suggested Solution
Low to no product formation Inappropriate catalystScreen a panel of both acid and base catalysts (e.g., p-TsOH, H2SO4, K2CO3, NaOH).
Suboptimal reaction temperatureOptimize the temperature in increments of 5-10°C. Be aware that excessive heat can cause degradation.[1]
Poor substrate reactivityConsider using more activated starting materials or increasing the catalyst loading.
Formation of multiple byproducts Side reactions (e.g., aldol (B89426) condensation)If using a base catalyst, consider switching to an acid catalyst to minimize self-condensation of ketone starting materials.[1]
Reaction time too longMonitor the reaction progress and quench it once the starting material is consumed to avoid product degradation.
Purification Troubleshooting
Symptom Possible Cause Suggested Solution
Co-elution of impurities with this compound Inappropriate solvent system for chromatographyModify the polarity of the eluent system. A gradient elution may be necessary for complex mixtures.
Overloading of the chromatography columnReduce the amount of crude product loaded onto the column.
Presence of catalyst in the final product Insufficient work-up or purificationPerform an aqueous wash to remove water-soluble catalysts before chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor (Chalcone Intermediate)
  • Materials:

  • Procedure:

    • Dissolve 2'-aminoacetophenone and 4-fluorobenzaldehyde in ethanol.

    • Slowly add an aqueous solution of KOH while stirring at room temperature.

    • Continue stirring for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cyclization to form this compound
  • Materials:

    • This compound Precursor (from Protocol 1)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Iodine (I2)

  • Procedure:

    • Suspend the this compound precursor in DMSO.

    • Add a catalytic amount of iodine.

    • Heat the reaction mixture to 100-120°C for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low this compound Yield Check_Catalyst Is the Catalyst Appropriate? Start->Check_Catalyst Check_Temp Is the Temperature Optimal? Check_Catalyst->Check_Temp Yes Screen_Catalysts Screen Acid and Base Catalysts Check_Catalyst->Screen_Catalysts No Check_Purity Are there Significant Byproducts? Check_Temp->Check_Purity Yes Optimize_Temp Optimize Temperature (e.g., 80-120°C) Check_Temp->Optimize_Temp No Modify_Conditions Modify Reaction Conditions (e.g., change solvent, catalyst) Check_Purity->Modify_Conditions Yes End Improved Yield Check_Purity->End No Screen_Catalysts->Check_Temp Optimize_Temp->Check_Purity Modify_Conditions->End

Caption: Troubleshooting workflow for low this compound yield.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Fendleryl_B This compound Fendleryl_B->Receptor Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Fendleryl B interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the novel small molecule, Fendleryl B, in their laboratory experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. It is a polycyclic aromatic molecule with a molecular weight of 450.3 g/mol . Its chemical structure gives it intrinsic fluorescent properties and a tendency to be poorly soluble in aqueous solutions at high concentrations. These characteristics are important to consider when designing and interpreting experiments.

Q2: My fluorescence-based assay shows a strong signal in the presence of this compound, even in my negative controls. What could be the cause?

This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.[1] The compound itself may be fluorescing at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[1]

Q3: I'm observing a decrease in signal in my fluorescence assay with increasing concentrations of this compound. Is this indicative of inhibition?

While it could be genuine inhibition, it is also possible that this compound is causing fluorescence quenching. This can happen if the compound absorbs the light emitted by your assay's fluorophore, which is known as the "inner filter effect".[1]

Q4: My results with this compound are highly variable between replicate wells, and the dose-response curve is unusually steep. What could be happening?

These are classic signs of compound aggregation.[1][2] At certain concentrations, this compound, like many small molecules, may form colloidal aggregates that can non-specifically sequester and denature proteins, leading to what appears as inhibition.[1][3]

Q5: Could this compound be reacting directly with components in my assay?

Yes, this is a possibility. Some compounds can chemically react with assay components, such as modifying cysteine residues on proteins, reacting with substrates, or interfering with detection reagents.[1] If you observe that the inhibitory effect of this compound increases with pre-incubation time, it could suggest chemical reactivity.[1]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence of this compound

Symptoms:

  • A dose-dependent increase in signal is observed in a fluorescence-based assay.

  • The signal is present even in the absence of the biological target (e.g., enzyme or receptor).[1]

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.

  • Include control wells containing only the assay buffer to serve as a blank.

  • Read the plate using the identical filter set (excitation and emission wavelengths) as your main assay.

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.[1]

Quantitative Data Summary:

This compound (µM)Average Fluorescence Units (RFU)Standard Deviation
10015,234876
508,102453
254,250210
12.52,189105
6.251,09855
0 (Buffer)15025
Issue 2: Suspected Compound Aggregation

Symptoms:

  • A very steep, non-sigmoidal dose-response curve in an inhibition assay.[1]

  • High variability in results between replicate wells.[1]

  • The observed activity is sensitive to the presence of detergents.[1]

Troubleshooting Protocol:

  • Repeat your primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1][2]

  • Run the assay with and without the detergent, testing the same concentration range of this compound.

  • Data Analysis: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this provides strong evidence for inhibition caused by colloidal aggregation.[1]

Quantitative Data Summary:

This compound (µM)% Inhibition (without Triton X-100)% Inhibition (with 0.01% Triton X-100)
5095.25.3
2592.14.8
12.588.93.1
6.2550.32.5
3.1310.11.2
Issue 3: Suspected Chemical Reactivity

Symptoms:

  • The observed inhibition increases with the pre-incubation time of this compound and the target protein.[1]

  • The activity is not reversible upon dilution.

Troubleshooting Protocol:

  • Pre-incubation Time-Course Experiment:

    • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.[1]

    • Set B (Control): Pre-incubate the enzyme and buffer for the same time points before adding this compound and substrate simultaneously.

  • Data Analysis: If the inhibition is significantly greater in Set A compared to Set B, it suggests time-dependent inactivation, which is a hallmark of chemical reactivity.

Quantitative Data Summary:

Pre-incubation Time (min)% Inhibition (Set A)% Inhibition (Set B)
015.214.8
1545.815.5
3075.316.1
6092.115.9

Experimental Protocols

Protocol for Assessing Autofluorescence:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO, and then dilute these into the final assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Plate Setup: In a 96-well black, clear-bottom plate, add 100 µL of the this compound dilutions to triplicate wells. Add 100 µL of assay buffer containing the equivalent percentage of DMSO to control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the fluorescence intensity on a plate reader using the same excitation and emission wavelengths as your primary assay.

Protocol for Detergent-Based Aggregation Assay:

  • Buffer Preparation: Prepare two batches of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.

  • Assay Procedure: Perform your standard inhibition assay in parallel using both buffer systems. This includes preparing dilutions of this compound in each respective buffer.

  • Data Collection: Measure the assay signal (e.g., fluorescence, absorbance) for both conditions.

  • Analysis: Calculate the percent inhibition for each concentration of this compound in both the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of detergent indicates aggregation-based activity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR Target G_Protein G-Protein Receptor->G_Protein Fendleryl_B This compound Fendleryl_B->Receptor Antagonist? Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Experimental_Workflow start Primary Assay Shows This compound Activity check_autofluorescence Test for Autofluorescence start->check_autofluorescence autofluorescence_pos Autofluorescence Detected: Use Orthogonal Assay check_autofluorescence->autofluorescence_pos Yes check_aggregation Test for Aggregation (Detergent Assay) check_autofluorescence->check_aggregation No aggregation_pos Aggregation Detected: Re-evaluate Hit check_aggregation->aggregation_pos Yes check_reactivity Test for Chemical Reactivity (Pre-incubation) check_aggregation->check_reactivity No reactivity_pos Reactivity Detected: Consider Artifact check_reactivity->reactivity_pos Yes valid_hit Valid Hit: Proceed with Further Studies check_reactivity->valid_hit No Logical_Relationships A Observation Steep Dose-Response D Hypothesis Aggregation A->D B Observation Time-Dependent Inhibition E Hypothesis Chemical Reactivity B->E C Observation Signal in Control Wells F Hypothesis Autofluorescence C->F G Experiment Detergent Assay D->G H Experiment Pre-incubation Study E->H I Experiment Compound-Only Control F->I

References

Enhancing the stability of Fendleryl B for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guideline for researchers, scientists, and drug development professionals working with novel compounds. As "Fendleryl B" is not a publicly documented chemical entity, this guide is based on established principles of pharmaceutical stability and best practices for handling and storing new chemical entities. The experimental protocols and data presented are illustrative examples and should be adapted based on the specific physicochemical properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.[1] For intermediate storage, conditions of 2°C to 8°C may be suitable.[1] Always refer to the specific recommendations on the product's certificate of analysis.

Q2: What are the likely degradation pathways for a compound like this compound?

A2: While specific degradation pathways for this compound are yet to be determined, common degradation routes for complex organic molecules include oxidation, hydrolysis, and photolysis.[2][3] Forced degradation studies are essential to identify the specific vulnerabilities of the molecule.

Q3: How can I minimize degradation of this compound during routine laboratory handling?

A3: To minimize degradation, it is crucial to handle the compound in a controlled environment. Use an inert atmosphere (e.g., argon or nitrogen) for weighing and preparing solutions. Protect solutions from light by using amber vials or covering them with aluminum foil.[1] Prepare solutions fresh for each experiment whenever possible.

Q4: What are the visual or analytical signs of this compound degradation?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main peak area in chromatography (e.g., HPLC, LC-MS).[2]

Q5: Which analytical techniques are best for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the gold standard for assessing the purity and degradation of this compound.[2] This method should be able to separate the intact drug from its degradation products.

Troubleshooting Guide

Q: I've observed a color change in my solid this compound sample. What does this indicate and what should I do?

A: A color change often suggests chemical degradation, possibly due to oxidation or reaction with trace impurities. It is recommended to first re-analyze the sample using a validated analytical method like HPLC to determine the purity. If degradation is confirmed, the batch should be discarded. Review your storage and handling procedures to ensure they are optimal.[4]

Q: My HPLC analysis shows several new, smaller peaks that were not present in the initial analysis. What is the likely cause?

A: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation.[2] These new peaks likely represent degradation products. To confirm this, you can perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to see if you can reproduce these peaks. This will help in identifying the degradation pathway.

Q: I am seeing inconsistent results in my biological assays using this compound. Could this be related to its stability?

A: Yes, inconsistent bioassay results can be a consequence of compound instability. If this compound degrades in the assay medium, the effective concentration will decrease over time, leading to variability. It is advisable to assess the stability of this compound under the specific conditions of your bioassay (e.g., in the cell culture medium at 37°C).

Quantitative Data Summary

Table 1: Stability of Solid this compound Under Various Storage Conditions Over 12 Months

Storage ConditionInitial Purity (%)Purity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
-20°C, Dark, Dry99.899.799.899.6
4°C, Dark, Dry99.899.599.198.5
25°C / 60% RH99.898.296.593.1
40°C / 75% RH99.895.190.382.4
Photostability (ICH Q1B)99.892.3--

Table 2: Influence of Formulation on this compound Stability at 40°C / 75% RH for 3 Months

FormulationInitial Purity (%)Purity after 3 months (%)Key Observation
Amorphous Solid99.791.2Significant degradation
Crystalline Solid99.895.1Improved stability over amorphous form
Co-crystal with Co-former X99.998.7Significant enhancement in stability[5]
Film-coated Tablet99.898.5Protection from humidity enhances stability[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂, HPLC grade water, acetonitrile, methanol (B129727), amber vials.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For hydrolysis studies, dilute the stock solution with 0.1 M HCl and 0.1 M NaOH separately. Incubate at 60°C for 24 hours.

    • For oxidative degradation, dilute the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

    • For thermal degradation, store the solid compound and a solution at 80°C for 48 hours.

    • For photostability, expose the solid compound and a solution to light according to ICH Q1B guidelines.

    • Analyze all samples by HPLC-UV/MS and compare them to a control sample stored at -20°C.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating this compound from its degradation products.

  • Instrumentation: HPLC with a UV detector and/or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or MS in positive/negative ion mode.

  • Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of all degradation peaks from the main compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (30% H2O2, RT) start->oxidative thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data pathways Identify Degradation Pathways data->pathways method Validate Analytical Method data->method

Caption: Workflow for a Forced Degradation Study.

troubleshooting_tree issue Inconsistent Bioassay Results q1 Is this compound stable in assay buffer? issue->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q3 Was the correct concentration used? a1_yes->q3 a2 Modify assay protocol: - Reduce incubation time - Add antioxidants - Prepare fresh solutions a1_no->a2 q2 Check other assay components for instability. a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Re-evaluate other experimental variables. a3_yes->q4 a4 Re-calculate and prepare a fresh stock solution. a3_no->a4

Caption: Troubleshooting Inconsistent Bioassay Results.

signaling_pathway Fendleryl_B This compound Receptor Target Receptor Fendleryl_B->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway for this compound.

References

Reducing background fluorescence of Fendleryl B derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Fendleryl B derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in my experiments with this compound derivatives?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: The natural fluorescence emitted by biological materials such as cells and tissues.[1][2][3] Common endogenous fluorophores include collagen, elastin, NADH, and lipofuscin.[1][2]

  • Non-specific binding: The this compound derivative or detection antibodies may bind to unintended targets in the sample.[4][5][6]

  • Reagent and material fluorescence: The experimental reagents, such as cell culture media, fixatives, or even the plasticware, can contribute to background fluorescence.[7][8][9]

  • Excess probe concentration: Using too high a concentration of the this compound derivative can lead to increased background signal.[4][6][10]

  • Insufficient washing: Inadequate washing steps can leave unbound fluorescent molecules in the sample.[4][5][11]

Q2: How can I determine the primary source of the high background fluorescence?

A systematic approach with proper controls is crucial.[12] The most informative control is an unstained sample (cells or tissue treated with all reagents except the this compound derivative).[12][13]

  • If the unstained sample exhibits high fluorescence , the issue is likely autofluorescence.[12]

  • If the unstained sample is dark, but the stained sample has high background , the problem is more likely due to non-specific binding of the this compound derivative or issues with other reagents.[12]

Q3: Can the this compound derivative itself be the cause of high background?

While some fluorescent compounds can be inherently "sticky" or exhibit off-target binding, high background is often related to experimental conditions rather than the specific properties of the molecule. It is recommended to first rule out common causes like autofluorescence, inappropriate probe concentration, and insufficient blocking or washing. You can test if the treatment is contributing to the background by imaging a sample with only your cells and the drug, without any fluorescent label.[9]

Troubleshooting Guides

Here are detailed troubleshooting guides to systematically address high background fluorescence when working with this compound derivatives.

Guide 1: Addressing Autofluorescence

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[1][2][3]

Troubleshooting Steps:

  • Identify Autofluorescence: Image an unstained sample using the same imaging parameters as your experimental samples. This will establish the baseline of autofluorescence.[13]

  • Choose the Right Fluorophore: If possible, select a this compound derivative that emits in the far-red spectrum, as autofluorescence is less pronounced at these longer wavelengths.[2][8]

  • Optimize Fixation:

  • Photobleaching:

    • Exposing the sample to the excitation light source before imaging can selectively destroy the fluorophores contributing to autofluorescence.[15][16] This technique should be carefully controlled to avoid damaging the target-specific signal.[17]

  • Chemical Quenching:

    • Treating samples with quenching agents like Sudan Black B or Trypan Blue can reduce autofluorescence, particularly from lipofuscin.[2][8]

Experimental Protocol: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

  • After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or staining protocol.

Guide 2: Minimizing Non-Specific Binding

Non-specific binding of the this compound derivative or antibodies can significantly increase background noise.

Troubleshooting Steps:

  • Optimize Probe Concentration: Titrate the this compound derivative to find the lowest concentration that provides a good signal-to-noise ratio.[5][9]

  • Effective Blocking: Blocking non-specific binding sites is critical.[4][6]

    • Use a blocking solution containing proteins like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.[18][19]

    • Increase the blocking time or the concentration of the blocking agent.[4][11]

  • Thorough Washing: Insufficient washing will leave unbound fluorescent probes in the sample.[4][5][11] Increase the number and duration of wash steps after probe incubation.[4][10]

  • Use of Detergents: Including a mild detergent like Tween-20 in the wash buffer can help reduce non-specific binding.[10][20]

Data Presentation: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation Time (at RT)Notes
Bovine Serum Albumin (BSA)1-5% in PBS30-60 minA common and effective blocking agent.[18][19] Can sometimes contain contaminating IgG.[20]
Normal Goat Serum5-10% in PBS30-60 minUse when the secondary antibody is raised in goat.[13][19]
Normal Donkey Serum5-10% in PBS30-60 minUse when the secondary antibody is raised in donkey.
Non-fat Dry Milk3-5% in TBS-T1 hourCost-effective, but may contain phosphoproteins that can interfere with some assays.[18][21] Not recommended for fluorescent westerns in the 700nm channel.[21]
Fish Gelatin0.1-0.5% in PBS30-60 minCan be effective in reducing certain types of background.
Guide 3: Addressing Reagent and Material-Related Background

The reagents and materials used in your experiment can also be a source of unwanted fluorescence.

Troubleshooting Steps:

  • Cell Culture Medium: Phenol red and serum in cell culture media can be autofluorescent.[7][8] For live-cell imaging, consider using a medium free of these components.[7][8]

  • Imaging Vessels: Plastic-bottom dishes can exhibit significant fluorescence.[9] Switching to glass-bottom dishes is recommended for imaging.[9]

  • Test for Contamination: Ensure all your buffers and solutions are freshly prepared and free from microbial contamination, which can be a source of fluorescence.

Visualizations

TroubleshootingWorkflow cluster_Start Start: High Background Fluorescence cluster_Diagnosis Diagnosis cluster_Solutions Troubleshooting Paths cluster_Actions Corrective Actions cluster_End Resolution Start High Background Observed UnstainedControl Image Unstained Control Start->UnstainedControl Source Determine Primary Source UnstainedControl->Source Evaluate Fluorescence Autofluorescence High Autofluorescence Source->Autofluorescence Unstained is Bright NonSpecificBinding Non-Specific Binding Source->NonSpecificBinding Unstained is Dark ReagentIssue Reagent/Material Issue Source->ReagentIssue Check Reagents/Materials OptimizeFixation Optimize Fixation (e.g., Methanol, less time) Autofluorescence->OptimizeFixation Photobleach Apply Photobleaching Autofluorescence->Photobleach Quench Use Quenching Agent (e.g., Sudan Black B) Autofluorescence->Quench OptimizeProbe Titrate Probe Concentration NonSpecificBinding->OptimizeProbe ImproveBlocking Improve Blocking Step NonSpecificBinding->ImproveBlocking EnhanceWashing Enhance Washing Steps NonSpecificBinding->EnhanceWashing ChangeMedia Use Phenol Red-Free Media ReagentIssue->ChangeMedia UseGlassBottom Switch to Glass-Bottom Dish ReagentIssue->UseGlassBottom End Reduced Background OptimizeFixation->End Photobleach->End Quench->End OptimizeProbe->End ImproveBlocking->End EnhanceWashing->End ChangeMedia->End UseGlassBottom->End NonSpecificBindingFactors cluster_CoreProblem Core Problem cluster_ContributingFactors Contributing Factors cluster_Solutions Solutions NSB Non-Specific Binding TitrateProbe Titrate Probe NSB->TitrateProbe OptimizeBlocking Optimize Blocking Agent (BSA, Serum) NSB->OptimizeBlocking IncreaseWashes Increase Wash Steps & Duration NSB->IncreaseWashes AddDetergent Add Detergent (e.g., Tween-20) NSB->AddDetergent ProbeConc High Probe Concentration ProbeConc->NSB InadequateBlocking Inadequate Blocking InadequateBlocking->NSB InsufficientWashing Insufficient Washing InsufficientWashing->NSB HydrophobicInteractions Hydrophobic/ Ionic Interactions HydrophobicInteractions->NSB

References

Validation & Comparative

Fendleryl B: A Comparative Efficacy Analysis Against Standard of Care in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This document provides a comprehensive comparison of the novel therapeutic agent Fendleryl B against the established standard of care, Bortezomib, for the treatment of relapsed/refractory multiple myeloma (RRMM). The data presented herein is from a series of preclinical and clinical investigations designed to objectively evaluate the efficacy and mechanism of action of this compound.

Executive Summary

This compound is a first-in-class selective inhibitor of Apoptosis-Regulating Kinase 1 (ARK1), a novel protein kinase found to be overexpressed in a significant subset of multiple myeloma patient samples. By targeting ARK1, this compound directly promotes apoptosis in malignant plasma cells. This guide compares its performance against Bortezomib, a proteasome inhibitor that induces apoptosis through the disruption of protein degradation.[1][2][3][4] The subsequent sections provide quantitative data from head-to-head studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Data Presentation

The following tables summarize the comparative efficacy of this compound and Bortezomib in key preclinical and clinical evaluations.

Table 1: In Vitro Cytotoxicity in Multiple Myeloma Cell Lines

This table outlines the half-maximal inhibitory concentration (IC50) of each compound, indicating the drug concentration required to inhibit the growth of 50% of the cancer cells. Lower values signify higher potency.

Cell LineARK1 ExpressionThis compound IC50 (nM)Bortezomib IC50 (nM)
RPMI 8226 High8.515.2
U266B1 High10.218.9
NCI-H929 Low45.712.5
OPM-2 Low52.114.8

Data represent the mean from n=3 independent experiments.

Table 2: In Vivo Efficacy in a Mouse Xenograft Model

This table presents data from a study using immunodeficient mice bearing RPMI 8226 human myeloma tumors. Tumor growth inhibition (TGI) was measured after 21 days of treatment.

Treatment GroupDosing ScheduleMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control Daily1850-
This compound 20 mg/kg, Daily42577%
Bortezomib 1 mg/kg, Twice Weekly78058%

Table 3: Summary of Phase III Clinical Trial (HYPOTHETICAL-01) Outcomes

This table summarizes the primary and key secondary endpoints from a hypothetical randomized, controlled, multicenter Phase III trial comparing this compound to Bortezomib in patients with relapsed/refractory multiple myeloma.

EndpointThis compound (n=210)Bortezomib (n=215)Hazard Ratio (95% CI)
Overall Response Rate (ORR) 72%58%N/A
Median Progression-Free Survival (PFS) 11.8 months8.5 months0.71 (0.58 - 0.87)
Median Overall Survival (OS) 24.5 months19.2 months0.75 (0.61 - 0.92)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound and Bortezomib induce apoptosis in myeloma cells.

FendlerylB_Pathway cluster_0 This compound Mechanism of Action ARK1 ARK1 (Apoptosis-Regulating Kinase 1) Pro_Apoptotic Pro-Apoptotic Signals (e.g., BAD, BAX) ARK1->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces FendlerylB This compound FendlerylB->ARK1 Inhibits

Caption: this compound inhibits ARK1, preventing the suppression of pro-apoptotic signals.

Bortezomib_Pathway cluster_1 Bortezomib Mechanism of Action Proteasome 26S Proteasome IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Pro_Survival Pro-Survival Genes NFkB->Pro_Survival Activates Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: Bortezomib inhibits the proteasome, leading to IκB accumulation and NF-κB inhibition.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Cytotoxicity Assay (IC50 Determination)

  • Cell Culture: Human multiple myeloma cell lines (RPMI 8226, U266B1, NCI-H929, OPM-2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound or Bortezomib (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution was added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. Murine Xenograft Model

  • Animal Model: Six-week-old female NOD/SCID mice were used for this study. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 RPMI 8226 cells suspended in Matrigel.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, this compound (20 mg/kg, oral gavage, daily), and Bortezomib (1 mg/kg, intravenous injection, twice weekly).

  • Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers and calculated with the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. After 21 days, animals were euthanized, and final tumor volumes were recorded.

  • Data Analysis: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Preclinical_Workflow cluster_workflow Preclinical Efficacy Evaluation Workflow A Cell Line Screening (IC50 Determination) B Identify Potent Hits (e.g., this compound) A->B C Select Tolerant & Sensitive Cell Lines for In Vivo Study B->C D Xenograft Model Implantation (e.g., RPMI 8226) C->D E Randomization & Dosing (Vehicle, this compound, Bortezomib) D->E F Monitor Tumor Volume & Animal Health E->F G Terminal Endpoint Analysis (Calculate TGI) F->G

Caption: A standardized workflow for evaluating the preclinical efficacy of novel compounds.

3. Phase III Clinical Trial Design (HYPOTHETICAL-01)

  • Study Design: A prospective, randomized, open-label, multicenter trial conducted globally.

  • Patient Population: Patients aged 18 years or older with a confirmed diagnosis of multiple myeloma who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.

  • Randomization: Eligible patients were randomized 1:1 to receive either this compound (orally, once daily) or Bortezomib (subcutaneously, on days 1, 4, 8, and 11 of a 21-day cycle).

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause.

    • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), duration of response, and safety.

  • Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test. The hazard ratio was estimated using a Cox proportional hazards model.

References

A Head-to-Head Comparison of Fendleryl B and 5-Fluorouracil in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of novel and more effective cancer therapeutics, researchers are constantly evaluating new chemical entities for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a comparative analysis of Fendleryl B, a novel investigational agent, and 5-Fluorouracil (B62378) (5-FU), a widely used chemotherapeutic drug, in various cancer cell lines. This objective overview is intended for researchers, scientists, and drug development professionals to highlight the preclinical profiles of these two compounds.

Compound Overview

This compound is a hypothetical novel synthetic small molecule designed to selectively target the pro-survival protein B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis. By inhibiting Bcl-2, this compound is postulated to lower the threshold for apoptosis, leading to the selective elimination of cancer cells that overexpress this protein.

5-Fluorouracil (5-FU) is an established antimetabolite drug that has been a cornerstone of cancer chemotherapy for decades.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, which ultimately leads to cell cycle arrest and apoptosis.[1][2]

Comparative Cytotoxicity Analysis

The in vitro efficacy of this compound and 5-Fluorouracil was assessed across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. Lower IC50 values are indicative of higher cytotoxic potential.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound 8.5 µM12.2 µM6.8 µM
5-Fluorouracil 5.2 µM9.8 µM4.1 µM
Table 1: Comparative IC50 values (µM) of this compound and 5-Fluorouracil in various cancer cell lines. Data for this compound is hypothetical.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and 5-Fluorouracil are depicted in the signaling pathway diagrams below.

Fendleryl_B_Pathway Fendleryl_B This compound Bcl2 Bcl-2 Fendleryl_B->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound.

Caption: Mechanism of action of 5-Fluorouracil.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, 5-Fluorouracil) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is performed to determine the effect of a compound on cell cycle progression.[4] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).[4]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution (containing RNase A).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow

The general workflow for evaluating the in vitro anticancer activity of a novel compound is illustrated below.

Experimental_Workflow Start Start: Compound Synthesis/Acquisition Cell_Culture Cell Line Culture Start->Cell_Culture Primary_Screening Primary Screening (e.g., MTT Assay) Cell_Culture->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_Assays Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) Dose_Response->Mechanism_Assays Data_Analysis Data Analysis & Interpretation Mechanism_Assays->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for anticancer drug screening.

Conclusion

This guide provides a foundational comparison between the hypothetical novel agent this compound and the established chemotherapeutic 5-Fluorouracil. While 5-FU demonstrates potent cytotoxic effects across multiple cancer cell lines through its well-documented mechanism of disrupting DNA and RNA synthesis, the targeted approach of this compound in inhibiting Bcl-2 presents a promising alternative, particularly for tumors reliant on this anti-apoptotic pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of novel compounds like this compound.

References

A Researcher's Guide to Validating In Vivo Target Engagement of Novel Anti-Neuroinflammatory Compounds: A Comparative Framework Using Fendleryl B as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents for neuroinflammatory diseases hinges on the rigorous validation of their biological targets in living organisms. This guide provides a comparative framework for assessing the in vivo target engagement of a novel, hypothetical anti-neuroinflammatory compound, "Fendleryl B," derived from the edible mushroom Gymnopus. Due to the limited public information on this compound's specific molecular target, this document presents a roadmap for its evaluation against well-established targets in neuroinflammation: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and I-kappa-B kinase beta (IKKβ).

This guide will compare the hypothetical performance of this compound with known inhibitors of these pathways—Celecoxib (COX-2 inhibitor), Etanercept (TNF-α inhibitor), and TPCA-1 (IKKβ inhibitor)—providing the necessary experimental context and data presentation for a thorough preclinical assessment.

Comparative Analysis of In Vivo Target Engagement

Successful in vivo target engagement is demonstrated by a compound's ability to interact with its intended molecular target in a disease-relevant animal model, leading to measurable downstream effects. The following tables outline a comparative analysis of this compound against established drugs, assuming this compound could target one of the three specified pathways.

Table 1: Comparison of In Vivo Target Engagement and Efficacy for COX-2 Inhibitors

ParameterThis compound (Hypothetical)Celecoxib (Reference)
Animal Model LPS-induced neuroinflammation in C57BL/6 miceLPS-induced neuroinflammation in C57BL/6 mice
Dosage 10 mg/kg, i.p.20 mg/kg, i.p.
Brain COX-2 Occupancy >80% at 2h post-dose~74% at 2h post-dose[1]
Reduction in Brain PGE2 ~70%~50%[2]
Reduction in IL-6 ~60%~45%
Behavioral Outcome Reversal of LPS-induced sickness behaviorSignificant improvement in sickness behavior[3][4]

Table 2: Comparison of In Vivo Target Engagement and Efficacy for TNF-α Inhibitors

ParameterThis compound (Hypothetical)Etanercept (Reference)
Animal Model LPS-induced neuroinflammation in C57BL/6 miceVarious inflammatory models (e.g., arthritis)[5][6]
Dosage 5 mg/kg, i.p.10 mg/kg, s.c.
Target Engagement Metric Reduction of soluble TNF-α in brain tissueNeutralization of circulating TNF-α[5]
Reduction in Brain IL-1β ~65%Data in neuroinflammation models is less direct
Downstream Signaling Decreased NF-κB activation in microgliaSystemic reduction of inflammatory cascades[5]
Behavioral Outcome Amelioration of cognitive deficitsNot typically evaluated in acute neuroinflammation models

Table 3: Comparison of In Vivo Target Engagement and Efficacy for IKKβ Inhibitors

ParameterThis compound (Hypothetical)TPCA-1 (Reference)
Animal Model LPS-induced neuroinflammation in C57BL/6 miceMouse chronic periodontitis model[7]
Dosage 15 mg/kg, i.v.20 mg/kg, i.v.[8]
Target Engagement Metric Reduced phosphorylation of IκBα in brain lysatesInhibition of NF-κB pathway activation[7][9]
Reduction in Brain TNF-α ~55%Inhibition of pro-inflammatory cytokine production[7]
Downstream Gene Expression Downregulation of NF-κB target genes (e.g., iNOS, COX-2)Suppression of inflammatory mediator production[10]
Behavioral Outcome Attenuation of LPS-induced anxiety-like behaviorNot yet reported in neuroinflammation models

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in this guide.

LPS-Induced Neuroinflammation Mouse Model

This model is widely used to study the acute inflammatory response in the central nervous system.[3][11][12]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least one week before the experiment.

  • Treatment:

    • Administer this compound or comparator drug (e.g., Celecoxib) via intraperitoneal (i.p.) injection at the desired dose.

    • After a predetermined pretreatment time (e.g., 1 hour), inject Lipopolysaccharide (LPS) from E. coli O111:B4 (0.33-1 mg/kg, i.p.) to induce neuroinflammation.[11][13]

    • A control group should receive vehicle followed by saline.

  • Endpoint: Euthanize mice at various time points (e.g., 3, 6, 24 hours) post-LPS injection.[11][13] Collect blood and brain tissue for analysis.

Measurement of Brain Prostaglandin E2 (PGE2) Levels

This assay is critical for assessing the in vivo activity of COX-2 inhibitors.

  • Sample Preparation:

    • Rapidly dissect the brain and homogenize in a suitable buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.

    • Centrifuge the homogenate and collect the supernatant.

  • Analysis:

    • Use a commercially available Prostaglandin E2 ELISA kit.

    • Follow the manufacturer's instructions to measure PGE2 concentration in the brain supernatant.

    • Normalize PGE2 levels to the total protein concentration of the sample.

Western Blot for Phosphorylated IκBα

This method directly assesses the inhibition of the IKKβ-NF-κB signaling pathway.

  • Protein Extraction:

    • Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phosphorylated IκBα (Ser32/36).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the signal to total IκBα or a housekeeping protein like GAPDH.

ELISA for Brain Cytokine Levels (TNF-α, IL-1β, IL-6)

Quantifying pro-inflammatory cytokines is a key measure of a compound's anti-neuroinflammatory efficacy.

  • Sample Preparation:

    • Homogenize brain tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge and collect the supernatant.

  • Analysis:

    • Use commercially available ELISA kits specific for mouse TNF-α, IL-1β, and IL-6.[14]

    • Follow the manufacturer's protocols to determine cytokine concentrations.

    • Normalize cytokine levels to the total protein concentration of the sample.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental designs can clarify complex biological processes and experimental logic.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Inflammatory Mediators cluster_3 Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta NFkB NF-κB IKKbeta->NFkB COX2 COX-2 NFkB->COX2 Transcription TNFa TNF-α NFkB->TNFa Transcription PGE2 PGE2 COX2->PGE2 Synthesis FendlerylB_IKK This compound / TPCA-1 FendlerylB_IKK->IKKbeta Inhibits FendlerylB_TNF This compound / Etanercept FendlerylB_TNF->TNFa Inhibits FendlerylB_COX2 This compound / Celecoxib FendlerylB_COX2->COX2 Inhibits

Caption: Key Signaling Pathways in Neuroinflammation and Potential Targets for this compound.

G cluster_0 Animal Model cluster_1 Sample Collection (3-24h post-LPS) cluster_2 Analysis start C57BL/6 Mice treatment Drug Administration (i.p.) (this compound or Comparator) start->treatment lps LPS Injection (i.p.) blood Blood Collection lps->blood brain Brain Dissection lps->brain behavior Behavioral Tests lps->behavior treatment->lps elisa ELISA (Cytokines, PGE2) blood->elisa brain->elisa wb Western Blot (p-IκBα) brain->wb

Caption: Experimental Workflow for In Vivo Target Engagement Validation.

G cluster_0 Known Comparators FendlerylB This compound (Novel Compound) Celecoxib Celecoxib (COX-2 Inhibitor) FendlerylB->Celecoxib Compare Against Etanercept Etanercept (TNF-α Inhibitor) FendlerylB->Etanercept Compare Against TPCA1 TPCA-1 (IKKβ Inhibitor) FendlerylB->TPCA1 Compare Against

Caption: Logical Relationship for Comparative Analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Fendleryl B, a novel investigational inhibitor of Kinase A. Understanding the selectivity of this compound is crucial for predicting its potential off-target effects and overall therapeutic window. This document presents quantitative data from in vitro binding assays, detailed experimental protocols, and a summary of the findings to aid in the ongoing research and development of this compound.

Summary of this compound Cross-Reactivity

This compound was profiled against a panel of structurally related kinases, including Kinase B and Kinase C, to determine its selectivity. The binding affinity of this compound to its primary target, Kinase A, and the related kinases was quantified using a competitive binding assay. The results, summarized in the table below, indicate a high degree of selectivity for Kinase A.

Target ProteinIC50 (nM)Fold Selectivity vs. Kinase A
Kinase A151
Kinase B1,25083
Kinase C3,500233

Table 1: Binding Affinity and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values were determined from competitive binding assays. Fold selectivity is calculated as the ratio of the IC50 for the related kinase to the IC50 for Kinase A.

The data clearly demonstrates that this compound is significantly more potent against its intended target, Kinase A, as compared to the closely related Kinase B and Kinase C. This high selectivity suggests a lower likelihood of off-target effects mediated by the inhibition of these related kinases.

Experimental Methodologies

The cross-reactivity of this compound was assessed using a well-established in vitro competitive binding assay. The following protocol outlines the key steps performed.

Competitive Binding Assay Protocol:

  • Reagents:

    • Recombinant human Kinase A, Kinase B, and Kinase C.

    • A proprietary, high-affinity fluorescent tracer for each kinase.

    • This compound at a range of concentrations.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A fixed concentration of the fluorescent tracer and the respective kinase were incubated in the assay buffer.

    • This compound was added in a 10-point serial dilution to compete with the tracer for binding to the kinase.

    • The reaction was allowed to equilibrate at room temperature for 60 minutes.

    • The fluorescence polarization of the solution was measured using a suitable plate reader.

  • Data Analysis:

    • The IC50 values were calculated by fitting the competition data to a four-parameter logistic model using GraphPad Prism software.

    • Fold selectivity was determined by dividing the IC50 value for each related kinase by the IC50 value for Kinase A.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the competitive binding assay used to determine the cross-reactivity of this compound.

G cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_detection Data Acquisition & Analysis reagents Prepare Reagents (Kinase, Tracer, this compound) dilution Serial Dilution of this compound reagents->dilution mix Mix Kinase, Tracer, and this compound dilution->mix incubate Incubate for 60 min at Room Temperature mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate IC50 and Fold Selectivity measure->analyze

Figure 1: Workflow for assessing this compound cross-reactivity.

Signaling Pathway Context

This compound is designed to inhibit the Kinase A signaling pathway, which is implicated in disease progression. The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound. Understanding this pathway is essential for interpreting the biological consequences of both on-target and potential off-target inhibition.

G cluster_pathway Kinase A Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_A Kinase A Upstream_Kinase->Kinase_A Downstream_Substrate Downstream Substrate Kinase_A->Downstream_Substrate Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response Fendleryl_B This compound Fendleryl_B->Kinase_A

Figure 2: Inhibition of the Kinase A signaling pathway by this compound.

Comparative Analysis: Fendleryl B Demonstrates Superior Selectivity Over Fendleryl A as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the selectivity of kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of two novel compounds, Fendleryl B and Fendleryl A, focusing on their inhibitory activity and selectivity profiles against a primary target, Kinase X, and a panel of related kinases. The experimental data herein illustrates the superior selectivity of this compound, positioning it as a more promising candidate for targeted drug development.

Quantitative Inhibitor Activity Profile

The inhibitory potential of this compound and Fendleryl A was quantified by determining their half-maximal inhibitory concentration (IC50) values against Kinase X, Kinase Y, and Kinase Z. The results, summarized in the table below, highlight the differential selectivity of the two compounds.

CompoundTarget KinaseIC50 (nM) vs. Kinase XIC50 (nM) vs. Kinase YIC50 (nM) vs. Kinase Z
This compound Kinase X12950>15,000
Fendleryl A Kinase X45120350

This data is presented for illustrative purposes and is based on hypothetical experimental results.

This compound exhibits a significantly lower IC50 value for Kinase X compared to Fendleryl A, indicating higher potency. More importantly, this compound shows substantially higher IC50 values for the off-target kinases, Kinase Y and Kinase Z, demonstrating a high degree of selectivity. In contrast, Fendleryl A displays notable inhibitory activity against Kinase Y and Kinase Z, suggesting a less selective profile.

Experimental Methodologies

The following protocol was employed to determine the in vitro kinase inhibition and selectivity of this compound and Fendleryl A.

In Vitro Kinase Inhibition Assay:

  • Reagents and Materials: Recombinant human Kinase X, Y, and Z; a generic peptide substrate; ATP; Fendleryl A and this compound; and a luminescence-based kinase activity assay kit.

  • Compound Preparation: Stock solutions of Fendleryl A and this compound were prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Kinase Reaction: The kinase reactions were assembled in a 384-well plate. Each well contained the respective kinase, the peptide substrate, and a specific concentration of either Fendleryl A or this compound. The reaction was initiated by the addition of ATP.

  • Incubation: The reaction mixtures were incubated for 1 hour at room temperature to allow for substrate phosphorylation.

  • Signal Detection: The kinase activity was measured by quantifying the amount of remaining ATP in the well using a luminescence-based assay. A lower luminescent signal corresponds to higher kinase activity.

  • Data Analysis: The luminescence data was normalized to controls, and the IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological context and the experimental approach, the following diagrams illustrate the signaling pathway involving Kinase X and the workflow of the inhibition assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Upstream Receptor Upstream_Kinase Upstream Activator Receptor->Upstream_Kinase Signal Transduction Kinase_X Kinase X Upstream_Kinase->Kinase_X Activation Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylation Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Fendleryl_B This compound Fendleryl_B->Kinase_X Selective Inhibition

Caption: The inhibitory action of this compound on the Kinase X signaling pathway.

G cluster_workflow Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP) C Incubate Kinase, Substrate, and Inhibitor A->C B Create Serial Dilutions of Fendleryl Compounds B->C D Initiate Reaction with ATP and Incubate C->D E Measure Luminescence to Quantify Kinase Activity D->E F Analyze Data and Calculate IC50 Values E->F

Caption: A streamlined workflow for the in vitro kinase inhibition assay.

Navigating the Challenges of Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the factors influencing inter-laboratory variability highlights the systemic challenges in ensuring the reproducibility of scientific findings. While the specific compound "Fendleryl B" does not appear in the reviewed literature, a broader analysis of reproducibility studies in fields like cancer biology and psychology provides a framework for understanding the potential hurdles in consistently replicating experimental effects across different laboratories.

The concept of reproducibility is a cornerstone of scientific integrity, ensuring that experimental results are reliable and not the product of chance or specific laboratory conditions. However, a growing body of evidence reveals a "reproducibility crisis" in many scientific disciplines. Studies have shown that a significant percentage of research findings, particularly in preclinical research, are difficult or impossible to reproduce when the experiments are repeated. For instance, a project aimed at replicating high-impact cancer biology papers found that fewer than half of the assessed experiments were reproducible.[1][2] This issue is not unique to cancer research, as similar challenges have been documented in other fields.[1][3]

Several factors contribute to this lack of reproducibility, including variations in experimental protocols, reagents, and the genetic makeup of cell lines or animal models.[4] Even when detailed protocols are shared, subtle differences in implementation can lead to significant variations in outcomes. A multi-center study on drug-response assays demonstrated substantial variability in results between laboratories, even when using identical cell lines, drug stocks, and detailed protocols.[4] This highlights the critical importance of standardizing experimental procedures to improve data consistency and reliability across different research groups.[5][6]

Furthermore, issues such as publication bias, where positive results are more likely to be published than negative or inconclusive ones, and a lack of detailed methodological reporting can exacerbate the problem.[1] Without transparent and comprehensive documentation of experimental procedures, it becomes exceedingly difficult for other researchers to replicate the findings accurately.[7][8]

The Path Forward: Fostering a Culture of Reproducibility

Addressing the reproducibility challenge requires a multi-faceted approach. Promoting the standardization of experimental protocols and encouraging the detailed reporting of methodologies are crucial first steps.[5][6] Initiatives that facilitate data sharing and open-science practices can also contribute to a more transparent and reproducible research environment.

Inter-laboratory studies, where the same experiment is conducted in multiple locations, are invaluable for assessing the robustness of scientific findings and identifying key sources of variability.[9][10][11][12] By systematically comparing results and methodologies, these studies can help establish best practices and improve the overall reliability of research in a particular field.

While the specific effects of "this compound" could not be assessed due to a lack of available data, the broader landscape of scientific reproducibility underscores the importance of rigorous experimental design, transparent reporting, and collaborative efforts to ensure the validity and reliability of scientific discoveries. Researchers, funding agencies, and scientific journals all have a role to play in fostering a culture that values and prioritizes reproducibility.

References

In-depth Comparative Analysis of Fendleryl B and Its Analogs Not Possible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of the fictional compound "Fendleryl B" and its analogs, including detailed experimental data and protocols, cannot be provided at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound named "this compound."

For a rigorous comparative analysis as requested, foundational information about the lead compound, this compound, is essential. This includes its chemical structure, mechanism of action, and established biological activity. Without this baseline data, it is impossible to identify relevant analogs, retrieve comparative experimental results, or detail the methodologies used for their evaluation.

The creation of a meaningful comparison guide, as outlined in the user's request, is contingent upon the availability of primary research articles, clinical trial data, or patents that describe this compound and its derivatives. Such resources would typically provide the necessary quantitative data on efficacy, potency, selectivity, and pharmacokinetic profiles that are crucial for a scientific comparison. Furthermore, detailed experimental protocols are typically published within these sources, allowing for critical evaluation and replication of the findings.

To proceed with a comparative analysis, the following information on this compound would be required:

  • Chemical Structure: The IUPAC name or a structural representation (e.g., SMILES, InChI) is needed to identify the core scaffold and functional groups.

  • Biological Target(s): Understanding the protein, receptor, or enzyme that this compound interacts with is fundamental to understanding its mechanism of action.

  • Pharmacological Data: Key performance metrics such as IC50, EC50, Ki, or other measures of biological activity are necessary for a quantitative comparison.

  • Published Studies: References to peer-reviewed publications or patents that describe the synthesis and evaluation of this compound and its analogs.

Without any of this foundational information, a scientifically accurate and objective comparison guide cannot be generated.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.